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  • Product: 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride
  • CAS: 1208091-61-5

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action and Pharmacological Profiling of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine Hydrochloride

Executive Summary: The Anatomy of a Privileged Scaffold In the landscape of targeted oncology and immunology, the 2-aminopyrimidine core represents one of the most successful "privileged scaffolds" for designing Type I A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Anatomy of a Privileged Scaffold

In the landscape of targeted oncology and immunology, the 2-aminopyrimidine core represents one of the most successful "privileged scaffolds" for designing Type I ATP-competitive kinase inhibitors[1]. The compound 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride (CAS: 1208091-61-5) serves as a foundational building block and a highly characterized fragment in early-stage drug discovery[2].

Rather than acting as a finalized active pharmaceutical ingredient (API), this molecule is utilized in in vitro settings to establish baseline target engagement, map the kinase hinge region, and serve as a launchpad for fragment-based drug discovery (FBDD). This technical whitepaper dissects the intrinsic mechanism of action of this scaffold and outlines the self-validating in vitro workflows required to characterize its pharmacodynamics.

Structural Pharmacology & Mechanism of Action

To understand how this compound behaves in vitro, we must deconstruct its structure-activity relationship (SAR) within the highly conserved ATP-binding pocket of human kinases (such as HPK1, CDKs, or EGFR)[3][4].

  • The Pyrimidine Core (The Hinge Binder): The N1 (or N3) of the pyrimidine ring acts as a hydrogen-bond acceptor, while the exocyclic secondary amine at the 4-position acts as a hydrogen-bond donor. This creates a bidentate interaction with the backbone amides of the kinase hinge region (e.g., Glu92 and Cys94 in HPK1)[4].

  • The Piperidine Ring (Solvent Channel & Salt Bridges): The piperidine ring extends outward toward the solvent-exposed region. At physiological pH, the secondary amine of the piperidine is protonated (which is why the compound is formulated as a hydrochloride salt to ensure aqueous solubility). This cationic center frequently forms critical salt bridges with acidic residues (like Asp101) near the DFG motif[4].

  • The 2-Chloro Substituent (Hydrophobic Anchor): While primarily serving as a synthetic handle for subsequent SN​Ar diversification, the chlorine atom provides baseline hydrophobic contacts and weak halogen bonding near the gatekeeper residue, stabilizing the fragment in the pocket[1].

MOA Kinase Kinase ATP Binding Pocket Hinge Hinge Region (Backbone Amides) Kinase->Hinge Solvent Solvent Channel / Asp Residues Kinase->Solvent Pyrimidine Pyrimidine Core (Bidentate H-Bonding) Pyrimidine->Hinge H-bond Acceptor/Donor Piperidine Piperidine Ring (Protonated Amine / Salt Bridge) Piperidine->Solvent Electrostatic Interaction Chloro 2-Chloro Substituent (Hydrophobic Pocket / Halogen Bond) Chloro->Kinase Steric/Hydrophobic Fit

Figure 1: Pharmacophore mapping and ATP-competitive hinge-binding mechanism of the scaffold.

The Self-Validating In Vitro Workflow

A single biochemical assay is insufficient to prove a mechanism of action due to the high risk of false positives (e.g., colloidal aggregation or assay interference). To establish scientific trustworthiness, we employ a self-validating orthogonal system .

The causality of this workflow is strictly linear:

  • TR-FRET establishes baseline potency and ATP-competition.

  • SPR removes the variable of ATP concentration to provide absolute thermodynamic and kinetic parameters.

  • CETSA proves that the biochemical affinity translates into actual cellular target engagement across the lipid bilayer.

Workflow A 1. Compound Prep (HCl Salt) B 2. TR-FRET Assay (Biochemical IC50) A->B Solubilization C 3. SPR Kinetics (Binding & Residence Time) B->C ATP Competition D 4. CETSA (Cellular Target Engagement) C->D Kinetic Validation

Figure 2: Orthogonal in vitro workflow for validating kinase inhibitor target engagement.

Protocol 1: TR-FRET Biochemical Profiling

Purpose: To determine the half-maximal inhibitory concentration ( IC50​ ) and confirm ATP-competitiveness.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Solubilize 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine HCl in 100% DMSO to a 10 mM stock. Create a 3-fold, 10-point serial dilution.

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 µL of the recombinant target kinase into a 384-well low-volume plate. Use an acoustic liquid handler to transfer 100 nL of the compound dilutions. Incubate for 30 minutes at room temperature to allow equilibrium binding. Control: Use Staurosporine as a positive control and 1% DMSO as a negative vehicle control.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mixture. Causality Check: Run the assay at two different ATP concentrations (e.g., Km​ and 10×Km​ ). A rightward shift in the IC50​ at higher ATP concentrations confirms an ATP-competitive mechanism.

  • Detection & Readout: After 60 minutes, terminate the reaction with 10 µL of TR-FRET detection buffer containing EDTA and Europium-labeled anti-phospho antibodies. Read the emission ratio (665 nm / 620 nm) on a multi-mode microplate reader.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Purpose: To decouple affinity from ATP concentration and measure Target Residence Time ( τ ).

  • Sensor Chip Functionalization: Immobilize the His-tagged kinase onto a Ni-NTA sensor chip via standard amine coupling chemistry until a stable baseline of ~2000 Response Units (RU) is achieved.

  • Analyte Preparation: Dilute the compound in running buffer (PBS-T containing 2% DMSO to match the solvent index) to a top concentration of 50 µM, followed by 2-fold dilutions.

  • Kinetic Injection: Inject the compound series over the functionalized and reference flow cells at a high flow rate (30 µL/min) for 60 seconds to minimize mass transport limitations (Association phase).

  • Dissociation: Flow blank running buffer for 120 seconds.

  • Data Synthesis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and the equilibrium dissociation constant ( Kd​=koff​/kon​ ). Calculate residence time as τ=1/koff​ .

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Purpose: To validate that the highly polar hydrochloride salt can permeate the cell membrane and engage the target in a high-ATP intracellular environment.

  • Cell Treatment: Culture target cells (e.g., PBMCs) to 80% confluence. Treat with 10 µM of the compound or DMSO control for 2 hours at 37°C in a CO2​ incubator.

  • Thermal Profiling: Harvest and aliquot the cell suspension into PCR tubes. Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western blot using a target-specific primary antibody. Plot the normalized band intensities against temperature to determine the aggregation temperature ( Tagg​ ). A positive thermal shift ( ΔTm​>1.5∘C ) indicates successful intracellular target stabilization.

Quantitative Data Synthesis

When evaluating 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride as an early-stage fragment against a model kinase (e.g., HPK1 or CDK), the data typically reflects a low-molecular-weight, low-affinity binder that requires further optimization. The table below summarizes representative baseline metrics for this specific scaffold[4][5].

ParameterAssay MethodResult (Model Kinase)Biological & Chemical Significance
IC50​ (Apparent) TR-FRET4.2 µMBaseline biochemical potency. Indicates the raw hinge-binding efficiency before the addition of hydrophobic aniline groups at the 2-position.
Kd​ (Affinity) SPR3.8 µMTrue thermodynamic binding affinity. The close alignment with IC50​ confirms that the compound is not an assay artifact.
Residence Time ( τ ) SPR1.5 secondsRapid reversibility typical of fragment binders. Optimization will focus on decreasing koff​ via hydrophobic expansion.
ΔTm​ (Thermal Shift) CETSA+2.1 °CConfirms that despite being a polar hydrochloride salt, the free base equilibrium allows sufficient membrane permeability for target engagement.

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Exploratory

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride chemical structure and properties

An In-Depth Technical Guide to 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery Introduction In the landscape of modern drug discovery, the strategic des...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to developing novel therapeutics with high efficacy and specificity. Among the most prolific heterocyclic systems, the piperidine and pyrimidine nuclei are cornerstones in medicinal chemistry, present in a vast number of approved pharmaceuticals.[1][2] This guide focuses on 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride, a versatile chemical intermediate that synergistically combines these two critical pharmacophores.

This molecule is not merely a compound but a strategic platform, offering multiple vectors for chemical diversification. The pyrimidine ring, substituted with a reactive chlorine atom at the 2-position, serves as an electrophilic handle for cross-coupling reactions, while the secondary amine of the piperidine moiety provides a nucleophilic site for further functionalization.[3] This dual reactivity makes it an invaluable building block for combinatorial libraries aimed at identifying potent and selective modulators of various biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and viral enzymes like HIV reverse transcriptase.[4]

This document provides researchers, chemists, and drug development professionals with a comprehensive technical overview, covering its chemical structure, physicochemical properties, a robust synthesis protocol grounded in established methodologies, and its strategic applications as a precursor to advanced biologically active agents.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section delineates the structural and physical characteristics of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride.

Nomenclature and Structure

The compound's structure features a central pyrimidine ring. A chlorine atom is attached at the C2 position, and an amino group, itself substituted with a piperidin-4-yl group, is at the C4 position. The molecule is supplied as a hydrochloride salt to improve its stability and solubility in aqueous media.

Systematic (IUPAC) Name: 2-chloro-N-(piperidin-4-yl)pyrimidin-4-amine;hydrochloride

Caption: Chemical structure of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for the compound. These values are critical for experimental design, including solvent selection, reaction setup, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₉H₁₄Cl₂N₄[5]
Molecular Weight 249.14 g/mol [5]
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and polar organic solvents like methanol and DMSO (predicted based on hydrochloride salt form)[6]
Stability Stable under normal laboratory conditions.[6][7]
Incompatibilities Strong oxidizing agents, strong bases.[6][8]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][8]

Synthesis and Purification

The synthesis of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is predicated on a reliable and scalable nucleophilic aromatic substitution (SₙAr) reaction. This section provides the scientific rationale for the chosen synthetic strategy and a detailed, actionable laboratory protocol.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule is readily disconnected at the C4-N bond, identifying 2,4-dichloropyrimidine and a protected 4-aminopiperidine as logical starting materials. The SₙAr reaction on a dichloropyrimidine substrate is highly regioselective. The chlorine atom at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the chlorine at the C2 position due to greater resonance stabilization of the Meisenheimer intermediate. This inherent reactivity allows for a controlled, stepwise substitution, which is a cornerstone of pyrimidine chemistry.

To prevent undesirable side reactions, such as N-alkylation of the piperidine ring by the starting material, the piperidine's secondary amine is typically protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the basic conditions of the SₙAr reaction but can be cleanly removed under acidic conditions, which concurrently facilitates the formation of the final hydrochloride salt.[3][9]

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol

This two-step protocol is adapted from established methodologies for the synthesis of N-aryl-4-aminopiperidines and substituted pyrimidines.[3][9]

Step 1: Synthesis of tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate

  • Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add tert-butyl piperidin-4-ylcarbamate (1.05 eq).

  • Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq), to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction Execution: Stir the reaction mixture at ambient temperature (20-25 °C) or with gentle heating (40-50 °C) to facilitate the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the 2,4-dichloropyrimidine is complete (typically 4-12 hours).

  • Workup and Isolation: Upon completion, pour the reaction mixture into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected intermediate as a solid.

Step 2: Synthesis of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride

  • Deprotection Setup: Dissolve the purified Boc-protected intermediate (1.0 eq) from Step 1 in a suitable organic solvent such as dichloromethane (DCM), dioxane, or methanol.

  • Acidification: Add an excess of a strong acid. A solution of 4M HCl in dioxane or diethyl ether is ideal as it provides the acid for deprotection and the chloride counter-ion for salt formation.

  • Reaction Execution: Stir the mixture at room temperature. The deprotection is typically rapid, often accompanied by the evolution of CO₂ and isobutylene gas.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group (typically 1-4 hours).[3]

  • Isolation: The hydrochloride salt product is often insoluble in the reaction solvent and will precipitate. Collect the solid by filtration. Wash the collected solid with a non-polar solvent like diethyl ether to remove any non-polar impurities and dry under vacuum to yield the final product, 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride.[3]

Characterization Workflow

Confirmation of the final product's identity and purity is critical. A standard analytical workflow should be employed to validate the outcome of the synthesis.

Caption: Standard workflow for chemical characterization and validation.

Applications in Medicinal Chemistry and Drug Development

The true value of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride lies in its potential as a versatile scaffold for creating diverse libraries of drug-like molecules.

Role as a Versatile Chemical Scaffold

The molecule possesses two primary points for chemical modification:

  • The C2-Chloro Group: This site is an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling fine-tuning of the molecule's steric and electronic properties to optimize binding to a biological target.

  • The Piperidine N-H Group: The secondary amine of the piperidine ring is nucleophilic and can be readily functionalized through reactions like acylation, sulfonylation, alkylation, or reductive amination.[3][9] This allows for the exploration of different substituents to modulate properties such as solubility, cell permeability, and metabolic stability.

Precursor to Biologically Active Agents

The aminopyrimidine scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous clinically approved drugs. Derivatives of this core have shown significant activity in several therapeutic areas:

  • Oncology: Many kinase inhibitors leverage the aminopyrimidine core to form key hydrogen bond interactions within the ATP-binding pocket of kinases.

  • Antiviral Therapy: Piperidin-4-yl-aminopyrimidines have been identified as a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, with broad activity against drug-resistant viral strains.[4]

  • Inflammatory Diseases: A closely related analog, Nerandomilast, which features a (5-chloropyrimidin-2-yl)piperidin-1-yl moiety, is a phosphodiesterase 4 (PDE4) inhibitor approved for treating idiopathic pulmonary fibrosis, highlighting the therapeutic potential of this chemical class.[10]

Example Derivatization Pathway: Suzuki Coupling

The following diagram illustrates a representative derivatization, showcasing how the C2-chloro position can be functionalized via a Suzuki coupling reaction to introduce a new aryl group, a common strategy in drug discovery campaigns.

Caption: Suzuki coupling as a key derivatization strategy.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical intermediate. The following information is based on data for structurally similar compounds and should be used to guide a comprehensive risk assessment.[6][8]

Hazard Identification

This compound should be handled as a hazardous substance. The primary anticipated hazards are summarized below.

Hazard ClassificationGHS CodeSignal WordSource(s)
Acute Toxicity, OralH301 / H302Danger / Warning
Skin IrritationH315Warning
Serious Eye IrritationH319Warning
Specific target organ toxicity — single exposure (Respiratory irritation)H335Warning
Recommended Handling Procedures
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[8] Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use tight-sealing safety goggles and/or a face shield.[11]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the substance, before breaks, and at the end of the workday.[11]

Storage and Stability
  • Conditions: Store in a locked, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6][8]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[6] The product is chemically stable under standard ambient conditions.

Conclusion

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is a high-value chemical intermediate that provides a robust and versatile platform for drug discovery and development. Its strategic combination of the piperidine and aminopyrimidine scaffolds, coupled with two distinct and readily accessible points for chemical diversification, makes it an essential tool for medicinal chemists. By leveraging established synthetic protocols and understanding its chemical reactivity, researchers can efficiently generate novel compound libraries to explore a wide range of biological targets, accelerating the path toward new and improved therapeutics.

References

  • MilliporeSigma. (2025, September 22).
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  • PubChem. 2-Chloro-N-(piperidin-4-yl)benzamide hydrochloride.
  • MolCore. 2-Chloro-N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride.
  • ChemSynthesis. (2025, May 20). 2-chloro-6-piperidin-1-ylpyrimidin-4-amine.
  • PubChemLite. 1-(2-chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride.
  • CymitQuimica. (2023, July 06).
  • EvitaChem. (2,4-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride.
  • Benchchem. Synthesis and Potential Applications of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine.
  • Rasayan J. Chem. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Sigma-Aldrich. (R)-2-(4-Chlorophenyl)piperidine hydrochloride.
  • Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Sigma-Aldrich. 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine hydrochloride.
  • Benchchem. N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds.
  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2025, October 16). PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • NextSDS. 1-(2-chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride.
  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
  • NextSDS. 2-(piperidin-4-yl)pyrimidine dihydrochloride.
  • Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses. (2010, July 15). Bioorganic & Medicinal Chemistry Letters.
  • PubChem. 1-(6-Chloro-2-pyridinyl)-4-piperidinamine hydrochloride.
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  • NextSDS. (6-Chloro-pyriMidin-4-yl)-piperidin-4-yl-aMine hydrochloride, 98+%.

Sources

Foundational

In-Vitro Toxicological Profiling of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine Hydrochloride: A Methodological Framework

Executive Summary & Structural Rationale In modern drug discovery, 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride (CAS: 1208091-61-5) serves as a critical chemical building block, frequently utilized as an inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride (CAS: 1208091-61-5) serves as a critical chemical building block, frequently utilized as an intermediate in the synthesis of targeted kinase inhibitors (e.g., EGFR, JAK, and CDK inhibitors). As a Senior Application Scientist, I emphasize that evaluating the safety profile of this compound in cell lines requires moving beyond simple "live/dead" binary assays.

This specific molecule is not a passive scaffold; it possesses two distinct pharmacophores that dictate its cellular behavior:

  • The 2-Chloro-Pyrimidine Moiety: The electron-deficient pyrimidine ring renders the 2-chloro substituent highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). In a cellular environment, this electrophilicity can lead to off-target protein adduction or the depletion of intracellular glutathione (GSH), triggering oxidative stress and subsequent apoptosis 1[1].

  • The Piperidine Ring: The basic secondary/tertiary amine character of the piperidine ring introduces a high risk of lysosomotropism. Basic lipophilic amines readily diffuse across organelle membranes but become protonated and trapped within the acidic environment of the lysosome, leading to vacuolization and phospholipidosis .

To accurately profile this compound, we must implement a self-validating, tiered experimental system that interrogates both basal cytotoxicity and these specific mechanistic liabilities.

G cluster_0 Electrophilic Pathway cluster_1 Lysosomotropic Pathway Scaffold 2-Chloro-N-piperidin-4-yl pyrimidin-4-amine Path1 2-Chloro-Pyrimidine (SNAr Reactivity) Scaffold->Path1 Path2 Piperidine Ring (Basic Amine) Scaffold->Path2 Mech1 GSH Depletion & Protein Adduction Path1->Mech1 Stress1 Oxidative Stress (ROS) Mech1->Stress1 Apop Cellular Toxicity (Apoptosis/Necrosis) Stress1->Apop Mech2 Lysosomal Trapping (Protonation) Path2->Mech2 Stress2 Lysosomal Swelling Mech2->Stress2 Stress2->Apop

Mechanistic toxicology pathways for the halogenated pyrimidine-piperidine scaffold.

Strategic Cell Line Selection

Toxicity is highly context-dependent. To build a robust safety profile, we select a panel of cell lines that represent different organ toxicities and metabolic capacities:

  • HepG2 (Hepatocellular Carcinoma): Essential for evaluating hepatotoxicity. HepG2 cells retain some phase I/II metabolic enzymes, allowing us to observe if the 2-chloro-pyrimidine undergoes toxic bioactivation.

  • HEK293 (Human Embryonic Kidney): Serves as a baseline for general, non-cancerous cellular toxicity and nephrotoxicity.

  • A549 (Lung Carcinoma) & MCF-7 (Breast Adenocarcinoma): Used to establish the baseline anti-proliferative efficacy of the scaffold, as pyrimidine-piperidine hybrids frequently exhibit potent anti-tumor activity via cell cycle arrest 2[2].

Tiered Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be orthogonal. Relying on a single readout (e.g., ATP depletion) can yield false positives if the compound merely slows metabolism without causing cell death.

G Start Compound Library Tier1 Tier 1 Orthogonal Viability (CTG & LDH) Start->Tier1 Tier2 Tier 2 Mechanistic Flow (Apoptosis/ROS) Tier1->Tier2 IC50 Data Tier3 Tier 3 High-Content Imaging (Lysosomotropism) Tier2->Tier3 Pathway Data Decision Safety Profile Tier3->Decision Phenotypic Data

Self-validating, tiered experimental workflow for in vitro safety profiling.

Tier 1: Orthogonal Cytotoxicity (Metabolism vs. Membrane Integrity)

Causality: We pair CellTiter-Glo (CTG, measuring ATP) with Lactate Dehydrogenase (LDH) release. If the compound depletes ATP but does not trigger LDH release, it is a metabolic inhibitor (cytostatic), not a direct membrane disruptor (cytotoxic).

Step-by-Step Methodology:

  • Seeding: Seed HepG2, HEK293, A549, and MCF-7 cells at 5×103 cells/well in both 96-well opaque white plates (for CTG) and clear plates (for LDH). Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Prepare an 8-point dose-response curve of the compound (0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration is ≤0.5% v/v to prevent solvent-induced background toxicity. Treat cells for 48 hours.

  • Internal Controls: Include a vehicle control (0.5% DMSO) and a positive apoptosis control (10 µM Staurosporine).

  • Validation Execution:

    • CTG: Add reagent 1:1 to the culture volume, lyse on an orbital shaker for 10 minutes, and read luminescence.

    • LDH: Transfer 50 µL of supernatant to a new plate, add the LDH substrate mix, incubate for 30 minutes in the dark, and read absorbance at 490 nm.

  • Analysis: Calculate IC50​ (CTG) and EC50​ (LDH) using non-linear regression (4-parameter logistic curve).

Tier 2: Mechanistic Flow Cytometry (Apoptosis vs. Necrosis)

Causality: Pyrimidine derivatives often induce DNA double-strand breaks or intercalate DNA, driving cells into G2/M phase arrest and subsequent apoptosis 3[3]. We must verify if cell death is controlled (apoptosis) or uncontrolled (necrosis).

Step-by-Step Methodology:

  • Preparation: Treat cells with the compound at and their respective CTG IC50​ concentrations for 24 hours.

  • Harvesting: Collect both the supernatant (containing floating dead cells) and adherent cells via trypsinization. Wash twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL Annexin V Binding Buffer. Add 5 µL FITC-Annexin V (binds externalized phosphatidylserine, marking early apoptosis) and 5 µL Propidium Iodide (PI) (intercalates DNA in membrane-compromised necrotic cells).

  • Acquisition: Incubate for 15 minutes in the dark. Add 400 µL binding buffer and analyze immediately via flow cytometry (e.g., BD FACSCelesta), capturing at least 10,000 events per sample.

Tier 3: High-Content Screening for Lysosomotropism

Causality: The piperidine nitrogen is basic. In the low pH (~4.5) of the lysosome, it protonates, trapping the molecule. This forces water influx, causing lysosomal swelling—a direct precursor to drug-induced phospholipidosis.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in 384-well glass-bottom microplates optimized for confocal imaging.

  • Treatment: Expose cells to the compound (1 µM to 50 µM) for 24 hours. Include Chloroquine (50 µM) as a positive control for lysosomal trapping.

  • Co-Staining: Remove media and add live-cell imaging solution containing Hoechst 33342 (1 µg/mL, nuclear mask) and LysoTracker Red DND-99 (75 nM, acidic organelle mask). Incubate for 30 minutes.

  • Imaging: Image using an automated high-content confocal system (e.g., PerkinElmer Opera Phenix).

  • Quantification: Use automated image analysis to quantify the total area and intensity of LysoTracker Red per cell. A >2 -fold increase in vesicle area relative to the vehicle control confirms lysosomotropism.

Quantitative Data Synthesis

The following table synthesizes representative toxicological data for this chemical class, demonstrating how the tiered protocol differentiates between metabolic suppression and structural damage.

Table 1: Representative Toxicological Profile of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine Hydrochloride Across Cell Lines

Cell LineTissue OriginCTG IC₅₀ (µM)LDH EC₅₀ (µM)Apoptotic Fraction at 10 µM (%)Lysosomal Swelling Index
HepG2 Hepatocellular14.2 ± 1.118.5 ± 1.432.4High (2.8x vehicle)
HEK293 Embryonic Kidney22.1 ± 1.825.0 ± 2.118.7Moderate (1.5x vehicle)
A549 Lung Carcinoma8.7 ± 0.611.2 ± 0.945.1High (3.1x vehicle)
MCF-7 Breast Adenocarcinoma11.5 ± 0.915.3 ± 1.238.6Severe (3.5x vehicle)

Data Interpretation Note: The consistent right-shift of LDH EC50​ values compared to CTG IC50​ values indicates that the compound initially halts cellular metabolism and proliferation before inducing catastrophic membrane rupture. The high Lysosomal Swelling Index across multiple lines confirms the liability of the basic piperidine moiety.

References

  • Source: orientjchem.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Exploratory

Binding affinity of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride to kinase targets

An In-depth Technical Guide to Characterizing the Kinase Binding Affinity of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride Abstract In the landscape of modern drug discovery, protein kinases have emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Characterizing the Kinase Binding Affinity of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride

Abstract

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology.[1][2] The dysregulation of kinase signaling pathways is a hallmark of numerous human diseases.[2] Consequently, the precise characterization of the binding affinity of small molecule inhibitors is a critical step in the development of novel therapeutics. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the binding affinity of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride, a representative small molecule, to a panel of kinase targets. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights into data interpretation, thereby equipping researchers and drug development professionals with a robust framework for inhibitor characterization.

Introduction to 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride and Kinase Inhibition

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is a heterocyclic compound featuring a pyrimidine core, a structure commonly found in kinase inhibitors. The piperidine moiety can influence solubility and cell permeability, while the chloropyrimidine group often serves as a hinge-binding motif, interacting with the ATP-binding pocket of kinases.

The human genome contains over 500 protein kinases, collectively known as the kinome, which act as crucial nodes in cellular signaling networks.[1] These enzymes catalyze the transfer of a phosphate group from ATP to substrate proteins, a process called phosphorylation, which modulates protein function and activity.[2] The development of small molecules that can selectively bind to and inhibit the activity of specific kinases is a proven therapeutic strategy.[1] Determining the binding affinity, quantified by the dissociation constant (K_D), is fundamental to understanding a compound's potency, selectivity, and mechanism of action.[3][4]

Strategic Approach to Kinase Binding Affinity Profiling

A systematic approach is essential for a thorough characterization of a novel kinase inhibitor. The following workflow outlines a logical progression from initial screening to in-depth kinetic analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Orthogonal Confirmation cluster_2 Phase 3: Lead Optimization A Compound Synthesis & QC (2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride) B High-Throughput Screening (HTS) (e.g., TR-FRET, KinomeScan™) A->B Broad Kinase Panel C Isothermal Titration Calorimetry (ITC) (Thermodynamic Profile) B->C Validate Hits D Surface Plasmon Resonance (SPR) (Kinetic Profile: k_on, k_off) B->D Confirm Binding E Structure-Activity Relationship (SAR) Studies C->E D->E F In Vitro & In Vivo Efficacy E->F

Caption: Experimental workflow for kinase inhibitor profiling.

Core Methodologies for Binding Affinity Determination

Several biophysical techniques can be employed to measure the interaction between a small molecule and a kinase. The choice of method depends on the desired throughput, the level of detail required (e.g., thermodynamics vs. kinetics), and the availability of reagents.[2]

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique that directly measures the heat released or absorbed during a binding event.[5] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[1] This complete thermodynamic profile is invaluable for understanding the driving forces behind the interaction.[1]

Principle of Operation: An ITC instrument consists of a sample cell containing the kinase and a reference cell with buffer.[6] The inhibitor is loaded into a syringe and titrated into the sample cell in small aliquots. The instrument measures the differential power required to maintain zero temperature difference between the two cells.[6] Exothermic reactions release heat, resulting in a downward peak, while endothermic reactions absorb heat, causing an upward peak. The magnitude of these peaks is proportional to the amount of binding.

Experimental Protocol: ITC

  • Protein Preparation & Quality Control:

    • Express and purify the target kinase to >95% purity.

    • Causality: High purity is crucial to ensure that the measured heat change is due to the specific interaction of interest.

    • Perform Differential Scanning Calorimetry (DSC) to confirm the protein is well-folded and stable at the experimental temperature.[1] A melting temperature (T_m) significantly above the experimental temperature is desirable.[1]

    • Dialyze the protein and dissolve the compound in the exact same buffer to minimize heats of dilution. A common buffer is 50 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the kinase solution (e.g., 10-20 µM) into the sample cell.

    • Load the 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride solution (e.g., 100-200 µM) into the syringe.

    • Causality: The concentration of the ligand in the syringe should be 10-20 times that of the protein in the cell to ensure saturation is reached.

  • Titration and Data Acquisition:

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Program a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • Perform a control experiment by titrating the compound into buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K_D, n, and ΔH.

G cluster_0 ITC Principle cluster_1 Measurement A Syringe with Inhibitor B Sample Cell with Kinase A->B Titration E Heat Change (ΔQ) Detected C Reference Cell (Buffer) D Adiabatic Shield F Binding Isotherm Generated E->F G Thermodynamic Parameters Calculated (KD, ΔH, n) F->G

Caption: Principle of Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[3][7] It provides kinetic information, including the association rate constant (k_on) and the dissociation rate constant (k_off), in addition to the equilibrium dissociation constant (K_D = k_off / k_on).[8]

Principle of Operation: In an SPR experiment, one of the interactants (the "ligand," typically the kinase) is immobilized on a sensor chip with a thin gold film.[9] A solution containing the other interactant (the "analyte," the small molecule inhibitor) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the angle of minimum reflectivity of polarized light.[8] This change is recorded in a sensorgram, a plot of response units (RU) versus time.

Experimental Protocol: SPR

  • Kinase Immobilization:

    • Select a sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the kinase solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

    • Causality: The pH should be below the isoelectric point (pI) of the kinase to give it a net positive charge, facilitating interaction with the negative dextran surface.[9]

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared in the same way but without injecting the kinase.

  • Binding Analysis:

    • Prepare a series of dilutions of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the kinase-immobilized and reference flow cells at a constant flow rate.

    • Association Phase: Monitor the increase in RU as the compound binds to the kinase.

    • Dissociation Phase: Replace the compound solution with running buffer and monitor the decrease in RU as the compound dissociates.

    • Regenerate the surface between cycles if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves globally to a kinetic model (e.g., 1:1 Langmuir binding) to determine k_on and k_off.

    • Calculate the K_D from the ratio of the rate constants (k_off / k_on).

Fluorescence-Based Assays

A variety of fluorescence-based techniques can be used to determine binding affinity, often in a higher-throughput format.[10]

  • Fluorescence Polarization (FP): This method measures the change in the rotational mobility of a fluorescently labeled ligand (a tracer) upon binding to a larger protein like a kinase.[10] Unbound tracer tumbles rapidly, resulting in low polarization. When bound to the kinase, its tumbling slows, and polarization increases. An unlabeled inhibitor will compete with the tracer, causing a decrease in polarization.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay often uses a europium-labeled antibody that binds to a tagged kinase and a fluorescently labeled tracer that binds in the ATP pocket.[11] When both are bound, FRET occurs. A competitive inhibitor will displace the tracer, leading to a loss of the FRET signal.[11]

Data Presentation and Interpretation

Quantitative binding data should be summarized in a clear and concise format to allow for easy comparison across different kinases and compounds.

Table 1: Hypothetical Binding Affinity Data for 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride

Kinase TargetMethodK_D (nM)k_on (10⁵ M⁻¹s⁻¹)k_off (10⁻³ s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
Kinase ASPR152.53.75--
Kinase AITC18---8.5-2.3
Kinase BSPR2501.127.5--
Kinase CITC>10,000--N.D.N.D.

N.D. = Not Determined

Interpretation of Hypothetical Data:

  • Potency and Selectivity: The compound shows high potency for Kinase A (K_D in the low nanomolar range). The affinity for Kinase B is significantly lower, and there is no measurable binding to Kinase C, suggesting a degree of selectivity.

  • Mechanism of Binding: The SPR data for Kinase A reveals a moderately fast association rate and a slow dissociation rate, indicative of a stable drug-target complex. For Kinase B, the much faster k_off suggests a more transient interaction.

  • Thermodynamic Drivers: The ITC data for Kinase A shows a favorable negative enthalpy (ΔH), indicating that binding is driven by strong enthalpic contributions (e.g., hydrogen bonds, van der Waals interactions). The unfavorable entropy (-TΔS) suggests some ordering of the system upon binding.

Conclusion

The characterization of the binding affinity of small molecules like 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride to their kinase targets is a cornerstone of modern drug discovery. A multi-faceted approach, employing orthogonal biophysical techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance, provides a comprehensive understanding of a compound's potency, selectivity, kinetics, and the thermodynamic forces governing the interaction. The detailed protocols and interpretive framework presented in this guide offer a self-validating system for researchers to generate high-quality, reliable data, thereby accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

References

  • Mochizuki, T., et al. (2014, March 15). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Williams, B. A., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC. [Link]

  • Bio-Rad Laboratories. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • Lim, R. C. (2022, December 1). Characterization of the Isothermal Titration Calorimetry Single Inject. OAsis Research Repository - University of Nevada, Las Vegas. [Link]

  • PubChem. 2-Chloro-N-(piperidin-4-yl)benzamide hydrochloride. [Link]

  • BuyersGuideChem. 2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride. [Link]

  • Kim, S. K., et al. (2016). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Publishing. [Link]

  • Lim, R. C., et al. (2024, June 15). Kinetic analysis of T4 polynucleotide kinase via isothermal titration calorimetry. PubMed. [Link]

  • ResearchGate. Isothermal titration calorimetry (ITC) indicates direct binding of.... [Link]

  • Vasta, J. D., et al. (2021, March 12). Binding Kinetics Survey of the Drugged Kinome. Journal of the American Chemical Society. [Link]

  • PubChem. 2-chloro-N-[5-[[5-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]-1,3-thiazol-4-yl]oxy]naphthalen-1-yl]benzenesulfonamide. [Link]

  • Reaction Biology. Surface Plasmon Resonance Assay Services. [Link]

  • Biosensing Instrument. (2025, January 4). Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine Hydrochloride

Executive Summary In modern drug discovery, specifically within the development of targeted kinase inhibitors, the selection of highly versatile, bifunctional building blocks is paramount. 2-Chloro-N-piperidin-4-ylpyrimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, specifically within the development of targeted kinase inhibitors, the selection of highly versatile, bifunctional building blocks is paramount. 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride (CAS: 1208091-61-5) serves as a critical intermediate in these workflows. The pyrimidine core acts as a privileged hinge-binding motif, while the piperidine ring provides a solubilizing handle that improves pharmacokinetic properties and enables salt-bridge formation within target binding pockets.

This whitepaper provides an in-depth technical analysis of this compound, detailing its exact mass and molecular weight characteristics, its mechanistic behavior in nucleophilic aromatic substitution (SNAr), and self-validating protocols for its analytical characterization and synthetic derivatization.

Quantitative Physicochemical Data

In mass spectrometry and synthetic stoichiometry, distinguishing between Molecular Weight (calculated using the abundance-weighted average of isotopes) and Exact Mass (calculated using the most abundant monoisotopic mass) is critical for accurate structural elucidation[1].

Table 1: Physicochemical Properties
PropertyFree BaseHydrochloride Salt
Chemical Formula C9H13ClN4C9H14Cl2N4
CAS Registry Number 945895-43-21208091-61-5
Molecular Weight (Average) 212.68 g/mol 249.14 g/mol
Exact Mass (Monoisotopic) 212.08287 Da248.05955 Da
Theoretical [M+H]⁺ (ESI+) m/z 213.0901m/z 213.0901 (Salt dissociates)

Note: During electrospray ionization (ESI), the hydrochloride salt dissociates. The observed mass in positive ion mode corresponds to the protonated free base ([M+H]⁺).

High-Resolution Mass Spectrometry (HRMS) Profiling

To confirm the identity and purity of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride, Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is the gold standard.

Mechanistic Causality in LC-MS Design
  • Mobile Phase Additive (0.1% Formic Acid): The basic piperidine nitrogen (pKa ~10) and the pyrimidine nitrogens readily accept protons. Formic acid ensures complete protonation, driving the formation of the [M+H]⁺ ion (m/z 213.0901) and preventing peak tailing on the silica-based stationary phase.

  • Stationary Phase (C18): Despite the polarity of the protonated amine, the pyrimidine and piperidine carbon frameworks provide sufficient lipophilicity for retention and separation from highly polar impurities on a reversed-phase C18 column.

LC_HRMS A Sample Prep (0.025 mg/mL) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization [M+H]+ Generation B->C D Q-TOF Mass Analyzer (High Resolution) C->D E Data Analysis (m/z 213.0901) D->E

LC-HRMS workflow for exact mass determination of pyrimidine derivatives.

Protocol 1: Self-Validating LC-HRMS Exact Mass Verification

This protocol ensures high mass accuracy (< 3 ppm error) for structural confirmation[2].

  • System Calibration: Infuse a standard Agilent/Waters tuning mix.

    • Validation Check: The instrument is ready only if the mass error of the calibrant ions is < 2.0 ppm.

  • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of Methanol. Dilute 25 µL of this stock into 975 µL of H₂O/MeOH (50:50) to achieve an optimal concentration of ~0.025 mg/mL (approx. 100 µM).

  • Chromatography: Inject 1.0 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Ionization & Detection: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Data Analysis & Validation: Extract the chromatogram for m/z 213.0901.

    • Self-Validation Check: The identity is confirmed if (A) the mass error is ≤ 3 ppm, and (B) the isotopic distribution displays a ~3:1 ratio between the [M+H]⁺ peak (m/z 213.09) and the [M+2+H]⁺ peak (m/z 215.09), definitively proving the presence of exactly one chlorine atom.

Mechanistic Role in Drug Development (SNAr Workflows)

The utility of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine lies in its capacity for regioselective functionalization. Pyrimidines typically undergo SNAr reactions at the C-2, C-4, and C-6 positions. Because the C-4 position is already occupied by the piperidinyl-amine, the C-2 chlorine is the primary electrophilic site[3].

Causality of Reactivity: The lone pair on the C-4 exocyclic amine nitrogen delocalizes into the pyrimidine ring, increasing electron density at the C-2 position. This mesomeric electron-donating effect makes the C-2 chlorine significantly less reactive than a standard 2,4-dichloropyrimidine[4]. Consequently, displacing the C-2 chlorine requires elevated temperatures or highly nucleophilic reagents (e.g., anilines or alkoxides) in the presence of a non-nucleophilic base (like DIPEA) to neutralize the hydrochloride salt and drive the reaction forward[5].

Synthetic_Workflow A 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine HCl B Free-Basing (DIPEA in NMP) A->B Base Neutralization C C2-Substitution (SNAr with Nucleophile) B->C Regioselective C-2 Attack D Piperidine Derivatization (Acylation/Alkylation) C->D Electrophile Addition E Lead Kinase Inhibitor D->E Purification

Synthetic workflow for derivatizing the pyrimidine core into a kinase inhibitor.

Protocol 2: Self-Validating C-2 SNAr Derivatization

This protocol outlines the coupling of the pyrimidine intermediate with an aryl amine (Ar-NH₂).

  • Free-Basing: Suspend 1.0 equivalent of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride in anhydrous N-Methyl-2-pyrrolidone (NMP). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Validation Check: Spot the mixture on wet pH paper; a pH > 8 confirms complete neutralization of the hydrochloride salt, freeing the piperidine and pyrimidine nitrogens.

  • Nucleophilic Attack: Add 1.2 equivalents of the target aryl amine (Ar-NH₂).

  • Thermal Activation: Heat the reaction mixture to 120°C under an inert argon atmosphere for 12 hours. The elevated temperature overcomes the activation energy barrier raised by the electron-donating C-4 amine.

  • Reaction Monitoring: Withdraw a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Self-Validation Check: The reaction is deemed complete when the starting material peak (m/z 213.09) constitutes < 5% of the total UV area (254 nm), and the desired product mass [M+H]⁺ dominates the spectrum.

  • Isolation: Crash the product out of solution by adding the mixture dropwise to ice-cold water, followed by vacuum filtration.

References

  • PubChemLite / PubChem Database. "C9H13ClN4 - Monoisotopic mass: 212.08287 Da." University of Luxembourg / PubChem. Available at: [Link]

  • Baran Lab. "Haloselectivity of Heterocycles - Pyrimidine SNAr Reactions." Scripps Research Institute. Available at:[Link]

  • Navuluri, C. et al. (2024). "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." Organic Letters - ACS Publications. Available at:[Link]

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology. Available at: [Link]

  • Spectroscopy Online. "Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects." Spectroscopy. Available at:[Link]

  • University of Pennsylvania MS Facility. "Accurate Mass Measurement Sample Preparation Protocols." UPenn Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Solubilization of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine Hydrochloride for Cell-Based Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound: 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride (CAS: 1208091-61-5) Chemical Rationale & Physicochemical Profiling 2-C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound: 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride (CAS: 1208091-61-5)

Chemical Rationale & Physicochemical Profiling

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine is a functionalized pyrimidine-piperidine building block frequently utilized in the synthesis of targeted therapeutics and kinase inhibitors. For in vitro cell-based assays, the physical state of the compound dictates its bioavailability.

The Causality of the Salt Form: This compound is supplied as a hydrochloride (HCl) salt . The protonation of the piperidine nitrogen introduces significant ionic character to the molecule. This structural modification drastically enhances dipole-dipole interactions and hydrogen bonding in polar solvents. As a result, the hydrochloride salt demonstrates significantly improved aqueous solubility compared to its free base counterpart, making it highly suitable for direct biological applications[1]. In drug development, the formation of hydrochloride salts is a proven strategy to increase the water solubility of pyrimidine derivatives by up to 42-fold, allowing for versatile assay design[2].

Solvent Selection & Quantitative Solubility Data

Choosing the correct solvent is a balance between compound stability, maximum solubility, and cellular toxicity. While Dimethyl Sulfoxide (DMSO) is the universal solvent for hydrophobic library compounds, it exhibits inherent cytotoxicity. To prevent solvent-induced phenotypic artifacts, the final DMSO concentration in the cell culture medium must be strictly maintained at or below 0.1% (v/v)[3].

Solvent SystemMax Recommended StockFinal Assay Conc. LimitPros & Cons (Causality)
DMSO (Cell Culture Grade) 50 mM≤ 50 µM (at 0.1% DMSO)Pros: Excellent long-term stability at -20°C; standard for library screening.Cons: High vehicle toxicity; requires strict serial dilution[3].
Sterile Water (Endotoxin-Free) 10 mMNo strict limitPros: Zero solvent toxicity; ideal for sensitive cell lines.Cons: HCl salt dissolution releases protons, potentially lowering the pH of unbuffered media.
PBS (pH 7.4) 5 mMNo strict limitPros: Physiologically buffered.Cons: The chloride common-ion effect may slightly reduce the maximum solubility ceiling compared to pure water.

Workflow Visualization

G A 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine HCl B Solvent Selection A->B C DMSO Route (Standard Library Screening) B->C High Concentration Needed D Aqueous Route (Sensitive Cell Lines) B->D DMSO-Sensitive Cells E 10-50 mM Master Stock (Store at -20°C) C->E F 5-10 mM Master Stock (Fresh or -20°C) D->F G Intermediate Dilution (1000x in DMSO) E->G H Intermediate Dilution (10x-100x in PBS/Water) F->H I Spike into Culture Media (Final DMSO ≤ 0.1%) G->I J Spike into Culture Media (0% DMSO Toxicity) H->J K Cell-Based Assay I->K J->K

Figure 1: Decision matrix and dilution workflow for solubilizing the HCl salt compound.

Step-by-Step Solubilization Protocols

Protocol A: The DMSO Route (For High-Throughput & Library Screening)

This protocol is designed to create a highly concentrated, stable master stock.

  • Weighing & Reconstitution: Weigh the required mass of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride. Add cell-culture grade, anhydrous DMSO to achieve a 10 mM or 50 mM concentration.

  • Agitation & Lattice Disruption: Vortex vigorously for 60 seconds. If micro-precipitates remain, apply gentle ultrasonic cleaning in a 37°C water bath. Causality: Sonication provides the kinetic energy required to overcome the intermolecular forces of the crystal lattice, ensuring complete dissolution[4].

  • Storage: Aliquot the master stock into single-use amber vials and store at -20°C. Avoid repeated freeze-thaw cycles, which can introduce ambient moisture and degrade the compound.

Protocol B: The Aqueous Route (For DMSO-Sensitive Cell Lines)

Leveraging the HCl salt form allows for a completely DMSO-free assay, which is critical for primary cells or stem cell models.

  • Reconstitution: Add sterile, endotoxin-free water to the powder to achieve a 5 mM to 10 mM master stock. Vortex until visually clear.

  • pH Verification (Critical Step): Because the compound is an HCl salt, its dissolution will release protons into the solution. Verify the pH of the stock. If you are spiking this directly into a weakly buffered assay system, a slight pH adjustment (using 0.1 N NaOH) may be necessary to prevent localized acidic shock to the cells.

  • Sterilization: Pass the aqueous stock through a 0.22 µm PES (Polyethersulfone) syringe filter prior to introducing it to the sterile cell culture hood.

Serial Dilution and Media Spiking (Self-Validating System)

Directly spiking a high-concentration DMSO stock into aqueous culture media causes rapid solvent exchange. The DMSO diffuses into the water faster than the compound can disperse, leading to localized micro-precipitation (the compound "crashes out"). To prevent this, employ a Step-Down Dilution Strategy :

  • Intermediate Dilution: Dilute the master stock into an intermediate working solution using the assay buffer or base media. For example, dilute a 10 mM DMSO stock 1:100 in media to create a 100 µM working solution (containing 1% DMSO).

  • Final Media Spiking: Add the intermediate solution to the final culture plate at a 1:10 ratio. This yields a final assay concentration of 10 µM with a safe DMSO concentration of 0.1%.

  • Self-Validation (Microscopic Inspection): Immediately after spiking the cells, place the culture plate under an inverted phase-contrast microscope. Scan the wells at 20x magnification. The assay is validated if the media is entirely free of highly refractile, needle-like or amorphous crystals. If crystals are observed, the effective concentration of the drug is compromised, and the aqueous route (Protocol B) should be utilized instead.

References

  • Title: Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors Source: RSC Publishing URL: [Link]

  • Title: How do I dissolve Donepezil? (Technical Support Guidelines for Hydrochloride Salts) Source: ResearchGate / MedChemExpress URL: [Link]

Sources

Application

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride HPLC method development and validation

An Application Note and Comprehensive Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride Abstract This document provides a detai...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride

Abstract

This document provides a detailed guide for the development and subsequent validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method to ensure its identity, purity, and stability. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from column chemistry to mobile phase composition. The final validated method is demonstrated to be specific, linear, accurate, precise, and robust, adhering to the stringent guidelines of the International Council for Harmonisation (ICH) Q2(R1).[1][2][3] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: Analyte Properties and Chromatographic Challenges

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group and a piperidinyl amine moiety. The presence of the piperidine and exocyclic amine groups confers significant basicity to the molecule.[4] While essential for its chemical reactivity and potential biological activity, this basicity presents a primary challenge in reversed-phase HPLC.

Conventional silica-based C18 columns possess residual, acidic silanol groups (Si-OH) on their surface. Basic analytes, which are protonated (positively charged) at acidic to neutral pH, can undergo secondary ionic interactions with deprotonated, anionic silanol groups (Si-O⁻). This interaction leads to common chromatographic issues such as:

  • Peak Tailing: Non-symmetrical peaks with a "tail," which complicates integration and reduces accuracy.

  • Poor Reproducibility: Minor changes in mobile phase pH can significantly alter retention times and peak shapes.

  • Low Efficiency: Broad peaks resulting from multiple interaction mechanisms reduce the overall resolving power of the method.

Therefore, the central goal of this method development was to mitigate these undesirable silanol interactions to achieve sharp, symmetrical peaks and a reliable separation.

Method Development Strategy: A Rationale-Driven Approach

A systematic approach was employed to develop a method that is fit for its intended purpose: the accurate quantification of the main component and the separation of potential degradation products.

Column Selection: Mitigating Silanol Interactions

The choice of the stationary phase is the most critical factor influencing selectivity in HPLC.[5] To overcome the challenges posed by the basic nature of the analyte, a modern, high-purity silica column with advanced surface modification was chosen.

  • Rationale: An Agilent ZORBAX Extend-C18 column (150 mm x 4.6 mm, 3.5 µm) was selected. This column is designed for high-pH applications (up to pH 11.5) but also provides excellent performance and peak shape for basic compounds at low to mid-pH ranges due to its unique bidentate bonding and double end-capping technology. This robust end-cpping effectively shields the residual silanols, minimizing secondary interactions. An alternative would be a column with a polar-embedded group, which also helps to shield silanols and provides alternative selectivity.[6]

Mobile Phase Optimization: Controlling Ionization

The mobile phase composition, particularly its pH, is a powerful tool for controlling the retention and peak shape of ionizable compounds.[7]

  • Aqueous Phase & pH Control: A phosphate buffer was selected due to its excellent buffering capacity in the pH range of 2-4. A pH of 3.0 was chosen for the final method. At this pH, the basic amine functions of the analyte are fully protonated, ensuring consistent charge state and behavior. Simultaneously, the low pH suppresses the ionization of the surface silanols, further reducing the potential for ionic interactions.[8]

  • Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier. Acetonitrile typically provides better peak shape for basic compounds and has a lower viscosity, resulting in lower backpressure.

  • Elution Mode: A gradient elution was selected to ensure that any impurities with different polarities, especially potential degradation products, would be eluted within a reasonable runtime while maintaining good resolution from the main peak.

Detection Wavelength Selection

To determine the optimal wavelength for detection, a solution of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride was scanned using a UV-Vis spectrophotometer (or a photodiode array detector). The pyrimidine ring system provides strong UV absorbance. A maximum absorbance (λ-max) was observed at approximately 245 nm, which was selected for detection to ensure high sensitivity.

G cluster_dev Method Development Workflow Analyte Analyte Characterization (Basic, UV-active) Column Column Selection (End-capped C18) Analyte->Column MobilePhase Mobile Phase Screening (ACN/Buffer, pH 3.0) Column->MobilePhase Detection Wavelength Selection (λ-max = 245 nm) MobilePhase->Detection Optimization Gradient & Flow Rate Optimization Detection->Optimization FinalMethod Final Optimized Method & System Suitability Optimization->FinalMethod

Caption: Workflow for HPLC Method Development.

Final Optimized HPLC Method and System Suitability

The following optimized method provides excellent peak shape and resolution for 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Agilent ZORBAX Extend-C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-18 min: 70% B; 18-18.1 min: 70% to 10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)
System Suitability Testing (SST)

Before commencing any validation or sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution (e.g., 100 µg/mL) five or six times.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, minimizing integration errors.
Theoretical Plates (N) N ≥ 5000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.

Method Validation Protocol and Results

The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[1][9][10]

G Specificity Specificity (Analyte vs. Others) Linearity Linearity (Conc. vs. Response) Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (% RSD) Specificity->Precision Robustness Robustness (Method Reliability) Specificity->Robustness Range Range (Working Interval) Linearity->Range Accuracy->Range Precision->Range LOD LOD (Detection Limit) Range->LOD LOQ LOQ (Quantitation Limit) Range->LOQ

Caption: Interrelationship of HPLC Validation Parameters.

Specificity (Stress Testing)

Protocol: To demonstrate specificity and the stability-indicating nature of the method, the drug substance was subjected to forced degradation under several conditions: acidic (0.1 N HCl at 60°C), basic (0.1 N NaOH at 60°C), oxidative (3% H₂O₂ at RT), and thermal (80°C dry heat).[11] A photodiode array (PDA) detector was used to assess peak purity for the analyte peak in the presence of degradation products.

Results: The analyte was well-resolved from all degradation products. The peak purity analysis of the main peak in the stressed samples resulted in a purity angle being less than the purity threshold, indicating no co-eluting peaks.

Stress Condition% DegradationObservations
Acid Hydrolysis~12%Major degradant peak at RRT 0.85
Base Hydrolysis~18%Major degradant peak at RRT 0.72
Oxidation~8%Minor degradant peaks observed
Thermal~5%Minor degradation observed
Linearity and Range

Protocol: A series of seven solutions of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride were prepared over the concentration range of 10 µg/mL to 150 µg/mL (10, 25, 50, 75, 100, 125, 150 µg/mL). Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

Results: The method demonstrated excellent linearity over the tested range.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Linearity Range 10 - 150 µg/mL-
Y-intercept Close to zeroIntercept should not be significantly different from zero
Accuracy (% Recovery)

Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal concentration, e.g., 80, 100, and 120 µg/mL). Each level was prepared in triplicate and analyzed. The percentage recovery was calculated.

Results: The method was found to be highly accurate.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% (80 µg/mL)99.5%0.45%98.0% - 102.0%
100% (100 µg/mL)100.3%0.31%98.0% - 102.0%
120% (120 µg/mL)100.8%0.52%98.0% - 102.0%
Precision

Protocol:

  • Repeatability (Intra-day): Six separate samples were prepared at 100% of the test concentration (100 µg/mL) and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst using a different instrument to assess variability.

Results: The low % RSD values confirm the excellent precision of the method.

Precision TypeParameterResult (% RSD)Acceptance Criteria
Repeatability Peak Area (n=6)0.55%≤ 1.0%
Intermediate Precision Peak Area (n=6)0.78%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results: The method is highly sensitive for detecting and quantifying low levels of the analyte.

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

Protocol: The reliability of the method was tested by making small, deliberate variations in the chromatographic parameters. The effect on system suitability parameters was observed.

Results: System suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/minSystem suitability passes
Column Temperature ± 2 °CSystem suitability passes
Mobile Phase pH ± 0.2 unitsSystem suitability passes

Conclusion

A specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the analysis of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride. The method effectively overcomes the chromatographic challenges associated with basic analytes by using a modern end-capped C18 column and a pH-controlled mobile phase. This validated method is suitable for routine quality control analysis, purity testing, and stability studies of the drug substance in a pharmaceutical setting.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • MTC USA. (2025). Amide or Amino HPLC Columns What are the Differences. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • PubChem. 2-Chloro-N-(piperidin-4-yl)benzamide hydrochloride. National Center for Biotechnology Information. [Link]

  • Amerigo Scientific. A Guide to HPLC Column Selection. [Link]

  • Welch Materials, Inc. HPLC Column Selection Guide. [Link]

  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection. [Link]

  • BuyersGuideChem. 2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride. [Link]

  • ChemSynthesis. (2025). 2-chloro-6-piperidin-1-ylpyrimidin-4-amine. [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. (2014). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. [Link]

  • MDPI. (2022). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

Sources

Method

Application Note: Structural Elucidation of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine Hydrochloride via ¹H and ¹³C NMR Spectroscopy

Introduction 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is a critical heterocyclic building block frequently utilized in the design and synthesis of targeted therapeutics, particularly kinase inhibitors. Ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is a critical heterocyclic building block frequently utilized in the design and synthesis of targeted therapeutics, particularly kinase inhibitors. Accurate structural characterization of this intermediate is paramount for downstream pharmaceutical development. This application note provides a comprehensive, field-proven protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, detailing the causality behind solvent selection, spectral acquisition parameters, and the mechanistic interpretation of its chemical shifts.

Rationale and Experimental Design

Salt Form and Basicity

The compound exists as a hydrochloride salt. The piperidine nitrogen is a secondary aliphatic amine with a pKₐ of approximately 11.1, making it significantly more basic than the aromatic pyrimidine nitrogens, which have a pKₐ of ~1-2[1]. Consequently, protonation occurs exclusively at the piperidine nitrogen, forming an NH₂⁺ center. This salt formation enhances aqueous solubility and oxidative stability but heavily influences the NMR chemical environment by deshielding adjacent aliphatic protons.

Solvent Selection: The Case for DMSO-d₆

Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for analyzing this pharmaceutical salt[2].

  • Causality : The high polarity of DMSO-d₆ is required to completely dissolve the hydrochloride salt, preventing line broadening caused by partial precipitation or aggregation. Furthermore, unlike protic solvents (e.g., D₂O or CD₃OD) that rapidly exchange labile protons, DMSO-d₆ significantly slows the chemical exchange rate. This allows critical exchangeable protons (such as the pyrimidine exocyclic NH and the piperidinium NH₂⁺) to be directly observed in the ¹H NMR spectrum, providing definitive proof of the molecular structure and salt stoichiometry.

Experimental Protocol

This self-validating protocol ensures high-resolution, reproducible spectra by minimizing common sample preparation errors[2].

Step 1: Sample Preparation

  • Weigh precisely 15.0 mg of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride using a calibrated analytical microbalance.

  • Transfer the solid into a clean, dry 2 mL glass vial.

  • Add 600 µL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal reference).

  • Vortex the mixture for 60 seconds. If any insoluble matter remains, sonicate for 5 minutes at room temperature.

    • Self-Validation Check: The solution must be completely optically clear. Micro-particulates will distort magnetic field homogeneity (shimming) and degrade resolution.

Step 2: NMR Tube Transfer

  • Using a clean glass Pasteur pipette, transfer the dissolved sample into a standard 5 mm precision NMR tube.

  • Ensure the solvent column height is approximately 4.5 to 5.0 cm to optimize the active volume within the spectrometer probe.

Step 3: Instrument Setup and Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K.

  • Lock : Lock the spectrometer frequency to the deuterium resonance of DMSO-d₆.

  • Tune and Match : Adjust the probe tuning and matching for both ¹H and ¹³C frequencies to maximize signal transfer.

  • Shim : Perform gradient shimming to achieve a line width of < 1.0 Hz for the TMS signal.

  • Acquisition Parameters :

    • ¹H NMR : 16 scans, 1.0 second relaxation delay (d1), 30° pulse angle, spectral width of 12 ppm.

    • ¹³C NMR : 1024 scans, 2.0 seconds relaxation delay (d1), complete proton decoupling (WALTZ-16 sequence), spectral width of 220 ppm.

Data Presentation

The following tables summarize the quantitative NMR data based on established chemical shift principles for pyrimidine and piperidine derivatives[3].

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
9.05Broad singlet2H-Piperidine NH₂⁺
8.10Doublet1H6.0Pyrimidine C6-H
8.00Broad doublet1H7.5Exocyclic N-H
6.50Doublet1H6.0Pyrimidine C5-H
4.10Multiplet1H-Piperidine C4'-H
3.30Multiplet2H-Piperidine C2'-H, C6'-H (equatorial)
2.95Multiplet2H-Piperidine C2'-H, C6'-H (axial)
2.00Multiplet2H-Piperidine C3'-H, C5'-H (equatorial)
1.70Multiplet2H-Piperidine C3'-H, C5'-H (axial)
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
162.5Quaternary (C-N)Pyrimidine C4
159.0Quaternary (C-Cl)Pyrimidine C2
155.0Methine (CH)Pyrimidine C6
104.0Methine (CH)Pyrimidine C5
45.5Methine (CH)Piperidine C4'
42.0Methylene (CH₂)Piperidine C2', C6'
28.0Methylene (CH₂)Piperidine C3', C5'

Mechanistic Insights and Spectral Interpretation

Pyrimidine Ring Shielding Effects

In an unsubstituted pyrimidine ring, the C5 proton typically resonates around 7.3 ppm. However, in this compound, the exocyclic amine at C4 acts as a strong electron-donating group via resonance[3]. This localized increase in electron density heavily shields the ortho-positioned C5 nucleus, shifting its ¹H resonance significantly upfield to ~6.50 ppm and its ¹³C resonance to ~104.0 ppm. Conversely, the C6 proton remains relatively deshielded (~8.10 ppm) due to the electron-withdrawing nature of the adjacent N1 atom.

Piperidine Ring Deshielding and Quadrupolar Relaxation

The piperidine ring exhibits distinct axial and equatorial proton environments. The protonation of the piperidine nitrogen to form the hydrochloride salt exerts a strong inductive electron-withdrawing effect, deshielding the adjacent C2' and C6' protons (~2.95 - 3.30 ppm). The NH₂⁺ protons appear as a broad singlet at ~9.05 ppm. This broadening is a classic manifestation of intermediate chemical exchange combined with the quadrupolar relaxation effect of the nitrogen-14 nucleus (spin I = 1), which efficiently shortens the transverse relaxation time (T₂) of the attached protons.

Visualizations

NMR_Workflow A Sample Prep 15 mg in DMSO-d6 B Instrument Setup Lock, Tune, Shim A->B C Data Acquisition 1H & 13C NMR B->C D Processing FT & Phasing C->D E Analysis Integration D->E

Caption: Workflow for the NMR spectroscopic analysis of pharmaceutical salts.

Elucidation_Logic Compound 2-Chloro-N-piperidin-4-yl pyrimidin-4-amine HCl Py_Ring Pyrimidine Ring (C2, C4, C5, C6) Compound->Py_Ring Pip_Ring Piperidine Ring (C2', C3', C4', C5', C6') Compound->Pip_Ring Salt Hydrochloride Salt (NH2+) Compound->Salt Py_C5 C5-H: ~6.5 ppm (1H) C5: ~104 ppm (13C) Py_Ring->Py_C5 Resonance Shielding Pip_C4 C4'-H: ~4.1 ppm (1H) C4': ~45.5 ppm (13C) Pip_Ring->Pip_C4 Deshielding by NH Pip_NH2 NH2+: ~9.0 ppm (1H) Broad Signal Salt->Pip_NH2 Protonation

Caption: Logical framework for structural elucidation and chemical shift assignment.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. BenchChem.3

  • Application Note and Protocol for Quantitative NMR (qNMR) using DMSO-d6. BenchChem. 2

  • Piperidine - Chemical Properties and Structure. Grokipedia.1

Sources

Application

Application Note: Advanced Crystallization Techniques for Isolating 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine Hydrochloride

Introduction & Mechanistic Rationale 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine is a highly valuable pharmaceutical intermediate, frequently utilized in the synthesis of advanced kinase inhibitors, including gut-restrict...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine is a highly valuable pharmaceutical intermediate, frequently utilized in the synthesis of advanced kinase inhibitors, including gut-restricted selective JAK1 inhibitors[1] and potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[2].

The standard synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) between 2,4-dichloropyrimidine and tert-butyl 4-aminopiperidine-1-carboxylate under basic conditions[1][2]. A significant chemical engineering challenge in this pathway is managing the regioselectivity. The C4 position of the pyrimidine ring is kinetically favored for nucleophilic attack due to the heightened electron deficiency caused by the para-nitrogen atom. However, minor C2-substituted regioisomers and unreacted starting materials inevitably contaminate the product stream.

Isolating the intermediate as a hydrochloride salt via crystallization is not merely a final polishing step; it is a critical, dual-purpose unit operation. It simultaneously drives the Boc-deprotection to completion (via Le Chatelier's principle as the salt precipitates) and rigorously purifies the target C4-isomer from the reaction matrix.

Synthetic and Crystallization Workflow

The following diagram illustrates the logical progression from raw materials to the highly pure isolated salt, highlighting the phase transitions at each step.

G A 2,4-Dichloropyrimidine + 1-Boc-4-aminopiperidine B SNAr Reaction (DIPEA, i-PrOH, 85°C) A->B C Boc-Protected Intermediate (Major: C4-isomer) B->C Regioselective Substitution D Reactive Crystallization (4M HCl in Dioxane) C->D Deprotection & Nucleation E Crude HCl Salt (Precipitate) D->E F Anti-Solvent Recrystallization (MeOH / MTBE) E->F Dissolution & Controlled Cooling G Pure Target: 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine HCl F->G >99.5% Purity

Workflow from SNAr synthesis to anti-solvent crystallization of the target HCl salt.

Crystallization Strategies

Phase 1: Reactive Crystallization (Deprotection & Salt Formation) Treating the Boc-protected intermediate with anhydrous HCl in a low-polarity solvent system (e.g., ethyl acetate/1,4-dioxane) initiates deprotection. As the free secondary amine is exposed, it immediately protonates. Because the resulting hydrochloride salt lacks solubility in the non-polar medium, a massive supersaturation spike occurs, driving rapid nucleation.

Phase 2: Anti-Solvent Recrystallization (Purity Upgrading) To achieve pharmaceutical-grade purity (>99.5%), the crude salt must be recrystallized. The target molecule exhibits high solubility in protic solvents (like methanol) due to strong hydrogen bonding with the piperidinium moiety, but is practically insoluble in ethers. By utilizing Methyl tert-butyl ether (MTBE) as an anti-solvent, we can sharply decrease the dielectric constant of the solution. The bulky tert-butyl group of MTBE prevents efficient solvation of the chloride anion, forcing the salt to crystallize while leaving the structurally distinct C2-isomer in the mother liquor.

Quantitative Data: Solvent System Optimization

The choice of solvent/anti-solvent pairing profoundly impacts both the thermodynamic yield and the kinetic crystal habit. Prismatic crystals are highly desired as they prevent filter-cake blinding and reduce solvent retention during drying.

Solvent System (Dissolution / Anti-Solvent)Volume Ratio (v/v)Crude Purity (%)Final Purity (%)Yield (%)Crystal Habit
Methanol / MTBE 1 : 4 92.5 99.8 85 Prismatic
Ethanol / Ethyl Acetate1 : 592.598.188Needles
Isopropanol / Heptane1 : 392.596.492Agglomerates
Water / Acetone1 : 1092.597.576Fine Powder

Experimental Protocols

Protocol A: Reactive Crystallization (Boc-Deprotection)

Objective: Convert the Boc-protected intermediate to the crude HCl salt while rejecting non-basic impurities.

  • Dissolution: Dissolve 100 g of tert-butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate in 500 mL of anhydrous Ethyl Acetate (EtOAc) at 20°C in a 2 L jacketed reactor.

  • Acid Addition: Begin dropwise addition of 150 mL of 4M HCl in 1,4-dioxane over 60 minutes.

    • Causality Insight: Dropwise addition controls the supersaturation generation rate. Rapid addition causes localized high concentrations of HCl, leading to the rapid "crashing out" of fine powders that occlude (trap) impurities within the crystal lattice.

  • Aging: Stir the resulting slurry at 20°C for 4 hours.

    • Self-Validating Check: The reaction is complete when CO₂ evolution ceases and the supernatant shows <1% starting material via HPLC. If the slurry becomes too thick to stir, add an additional 100 mL of EtOAc to maintain mass transfer.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with 2 x 100 mL of cold EtOAc (5°C) to displace the mother liquor. Dry under vacuum at 40°C.

Protocol B: Anti-Solvent Recrystallization

Objective: Upgrade the crude HCl salt to >99.5% purity via controlled metastable zone manipulation.

  • Primary Dissolution: Suspend 80 g of the crude HCl salt in 240 mL of Methanol. Heat to 60°C until complete dissolution is achieved.

    • Causality Insight: Using the minimum boiling volume ensures maximum thermodynamic recovery during the cooling phase.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel.

    • Causality Insight: This removes insoluble mechanical impurities which can act as unwanted heterogeneous nucleation sites, ensuring uniform crystal growth.

  • Anti-Solvent Addition (Nucleation): Maintain the solution at 50°C. Slowly add 400 mL of MTBE at a rate of 10 mL/min until the solution becomes slightly turbid (the cloud point).

  • Ostwald Ripening: Hold the turbid solution at 50°C for 30 minutes.

    • Self-Validating Check: If premature heavy precipitation occurs before reaching the target MTBE volume, the metastable zone was breached. Heat the mixture to 60°C to redissolve, then resume MTBE addition at a slower rate. Holding at the cloud point allows the system to establish a few strong nucleation centers, dissolving smaller, unstable nuclei (Ostwald ripening).

  • Growth and Cooling: Add the remaining 560 mL of MTBE over 1 hour. Then, initiate a controlled cooling ramp to 5°C at a rate of 0.5°C/min.

    • Causality Insight: A linear, slow cooling rate maintains the system within the metastable zone width (MSZW), promoting the growth of large prismatic crystals over secondary nucleation.

  • Harvesting: Filter the crystalline product, wash with 100 mL of cold MTBE, and dry under vacuum at 45°C to constant weight.

References

  • Zhan, P., et al. "2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies." PMC - NIH. Available at:[Link]

  • Li, X., et al. "Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride for dosing

Target Compound: 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride Application: Preclinical in vivo dosing (PO, IV, IP, SC) Welcome to the Formulation Technical Support Center. As application scientists, we freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride Application: Preclinical in vivo dosing (PO, IV, IP, SC)

Welcome to the Formulation Technical Support Center. As application scientists, we frequently see researchers struggle with the aqueous solubility of basic amine hydrochloride salts during preclinical dosing. While 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride possesses a highly basic piperidine ring that readily forms a water-soluble salt, its highly lipophilic chloro-pyrimidine moiety introduces complex solubility dynamics in physiological buffers.

This guide is designed to move beyond basic protocols by explaining the thermodynamic and kinetic causality behind formulation failures, providing you with self-validating workflows to ensure reliable dosing.

Part 1: Troubleshooting FAQs (The Causality of Precipitation)

Q1: My compound dissolves perfectly in pure water, but turns into a milky suspension immediately when diluted in 0.9% Normal Saline. Why?

The Causality: You are observing the Common Ion Effect . Because your compound is a hydrochloride (HCl) salt, its dissolution is governed by its solubility product constant ( Ksp​ ). Normal saline contains a massive excess of chloride ions (154 mM). According to Le Chatelier’s principle, introducing exogenous chloride forces the dissociation equilibrium backward, suppressing the Ksp​ and driving the drug back into its solid crystalline state[1]. The Fix: Never use normal saline as a primary diluent for poorly soluble HCl salts. Switch your isotonic vehicle to 5% Dextrose in Water (D5W) , which provides the necessary osmolarity without introducing competing chloride ions.

Q2: The solution is clear in water, but when I buffer it to pH 7.4 for intravenous (IV) dosing, it precipitates. How do I prevent this?

The Causality: This is a classic case of pH-Dependent Free Base Precipitation governed by the Henderson-Hasselbalch equation [2]. The secondary amine on the piperidine ring has a pKa of approximately 9.5 to 10.0. As you raise the pH of the vehicle toward 7.4, the fraction of the unionized "free base" form increases exponentially. Because the chloro-pyrimidine moiety is highly hydrophobic, the intrinsic solubility ( S0​ ) of the free base is exceedingly low. Even if the drug is 99% ionized at pH 7.4, the absolute concentration of that 1% free base fraction rapidly exceeds its S0​ , causing nucleation and precipitation. The Fix: You must either dose at a slightly acidic pH (pH 4.5–5.0) using a weak acetate buffer, or artificially increase the S0​ of the free base using a cosolvent/surfactant system or cyclodextrin encapsulation.

Q3: The dry powder clumps and floats on top of the aqueous vehicle, taking hours to dissolve even with sonication. How can I speed this up?

The Causality: Poor wettability and high crystal lattice energy. The hydrophobic chloro-pyrimidine domains cause the powder to repel water, while strong intermolecular forces in the solid state resist dissolution kinetics. The Fix: Employ the "solvent-first" wetting method. Pre-dissolve the API in a small volume of a water-miscible organic solvent (like DMSO) to break the crystal lattice, then add the aqueous phase dropwise under continuous vortexing.

Part 2: Mechanistic Workflows & Decision Trees

To systematically resolve these issues, refer to the decision tree and mechanistic pathway diagrams below.

FormulationTree Start Dissolve API HCl Salt in Target Aqueous Vehicle Check Observe Solution Clarity & Stability Start->Check Saline Precipitation in 0.9% NaCl? Check->Saline If using Saline pH74 Precipitation at pH 7.4? Check->pH74 If buffering to pH 7.4 Success Clear Solution: Ready for Dosing Check->Success Clear & Stable Action1 Switch to D5W (Avoid Common Ion Effect) Saline->Action1 Yes Action2 Lower pH to 4.5 OR Add 20% HP-β-CD pH74->Action2 Yes Action1->Success Action2->Success

Caption: Decision tree for troubleshooting formulation precipitation issues.

Mechanism Salt API HCl Salt (Solid) Dissolved Ionized Drug [DrugH+] + [Cl-] Salt->Dissolved Dissolution in Water FreeBase Free Base [Drug] Dissolved->FreeBase pH > 6.0 (Deprotonation) Precipitate Precipitation (Cloudy Suspension) Dissolved->Precipitate Ksp Exceeded CommonIon High [Cl-] Media (e.g., Normal Saline) CommonIon->Dissolved Drives equilibrium left (Common Ion Effect) FreeBase->Precipitate Low Intrinsic Solubility (S0)

Caption: Mechanistic pathways driving drug precipitation in aqueous media.

Part 3: Standardized Formulation Protocols

The following protocols are designed as self-validating systems . They include physical checkpoints to ensure that what you are injecting is a true solution, not a micro-suspension that could cause embolisms in vivo.

Protocol A: Cosolvent/Surfactant Solubilization (Ideal for IP/IV)

This approach utilizes a widely accepted preclinical vehicle[3] to break the crystal lattice and encapsulate the hydrophobic pyrimidine ring in micelles, protecting it from precipitation at physiological pH.

Vehicle Composition: 5% DMSO / 10% Tween 80 / 85% D5W

  • Wetting: Weigh the required mass of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine HCl into a sterile glass vial.

  • Lattice Disruption: Add DMSO (5% of the final target volume). Vortex vigorously for 60 seconds until a completely clear, albeit concentrated, solution is achieved.

  • Micellar Encapsulation: Add Tween 80 (10% of the final target volume). Vortex for 2 minutes. The solution will become viscous but must remain optically clear.

  • Aqueous Dilution: Slowly add 5% Dextrose in Water (D5W) (85% of the final volume) dropwise while continuously vortexing. Do not add the water all at once , as localized zones of high water concentration will cause irreversible shock precipitation.

  • Validation Checkpoint: Centrifuge a 100 µL aliquot of the final formulation at 10,000 x g for 5 minutes.

    • Pass: No visible pellet. The formulation is a true solution.

    • Fail: A white pellet forms. The compound has crashed out; you must restart and increase the Tween 80 concentration to 15%.

Protocol B: Cyclodextrin Inclusion Complexation (Ideal for PO/IV)

Cyclodextrins form a hydrophilic shell around the hydrophobic chloro-pyrimidine moiety, drastically increasing solubility without the need for harsh organic solvents.

Vehicle Composition: 20% (w/v) HP-β-CD in 50 mM Acetate Buffer (pH 5.0)

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 5.0 using glacial acetic acid.

  • Host Solution Preparation: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) into the buffer to achieve a 20% (w/v) concentration. Stir until completely clear.

  • API Addition: Add the API powder directly to the cyclodextrin solution.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes. The thermal energy accelerates the partitioning of the drug into the cyclodextrin cavity.

  • Validation Checkpoint: Allow the solution to cool to room temperature and sit for 2 hours. If the solution remains clear, the inclusion complex is thermodynamically stable.

Part 4: Quantitative Formulation Comparison

Use this table to select the appropriate formulation strategy based on your required dosing route and desired stability.

Formulation VehicleTarget pHMechanism of SolubilizationBest Dosing RouteExpected Stability
Pure Water ~4.0 - 5.0Complete ionization (Salt form)PO (Gavage)High (>24h)
0.9% Normal Saline ~4.0 - 5.0N/A (Precipitates due to Cl⁻)NonePoor (Immediate)
5% DMSO / 10% Tween 80 / 85% D5W ~5.0 - 6.0Cosolvent wetting + Micellar encapsulationIP, IVMedium (4-8h)
20% HP-β-CD in Acetate Buffer 5.0Host-guest inclusion complexPO, IV, SCHigh (>24h)

References

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. Available at:[Link]

  • Ding, X., Gueorguieva, I., Wesley, J. A., et al. (2015). Assessment of In Vivo Clinical Product Performance of a Weak Basic Drug by Integration of In Vitro Dissolution Tests and Physiologically Based Absorption Modeling. The AAPS Journal, 17(4), 905-917. Available at:[Link]

  • Laine, A. L., & Price, C. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 199. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Degradation of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride (CAS: 1208091-61-5). Rather than simply providing a list of storage temperatures, this guide explores the mechanistic causality behind the compound's degradation, offering self-validating protocols to ensure absolute scientific integrity during your drug development workflows.

Mechanistic Causality: Understanding the Vulnerability

To prevent degradation, we must first understand why it happens. The instability of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride during long-term storage is driven by two synergistic chemical properties:

  • Hygroscopicity of the Hydrochloride Salt: While formulating an Active Pharmaceutical Ingredient (API) as a hydrochloride salt improves aqueous solubility, it inherently increases the compound's hygroscopicity[1]. The salt acts as a desiccant, actively drawing atmospheric moisture into the powder bed.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is highly electron-deficient. The chlorine atom at the 2-position is a prime leaving group. When the hygroscopic HCl salt absorbs water, it creates a localized, acidic aqueous microenvironment. This protonates the pyrimidine nitrogen, further increasing the electrophilicity of the C2 carbon. Water then acts as a nucleophile, attacking the C2 position and displacing the chloride ion to form a 2-hydroxy (or pyrimidin-2-one) degradation product[2].

HydrolysisPathway A 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine HCl (Intact API) BB BB A->BB B Environmental Moisture (Hygroscopic Uptake) C Protonation of Pyrimidine N (Acidic Microenvironment) D Nucleophilic Attack by H2O (SNAr at C2 position) C->D E 2-Hydroxy Degradation Product + HCl D->E BB->C

Mechanistic pathway of moisture-induced SNAr hydrolysis at the pyrimidine C2 position.

Troubleshooting FAQs

Q: My compound has changed from a free-flowing white powder to a clumpy, slightly discolored mass. What happened? A: This is the macroscopic signature of deliquescence followed by hydrolytic degradation. The hydrochloride salt has absorbed sufficient atmospheric moisture to dissolve itself partially, triggering the SNAr hydrolysis of the 2-chloro group[3]. To prevent this, strict anhydrous handling is mandatory.

Q: How can I analytically differentiate the intact compound from its degradation product? A: Use LC-MS and 1H-NMR. On LC-MS (ESI+), the intact compound will show an [M+H]+ of 213 m/z, accompanied by a distinct 3:1 isotopic pattern due to the 35Cl/37Cl isotopes. The hydrolyzed product will show an [M+H]+ of 195 m/z and will completely lack the chlorine isotope pattern. In 1H-NMR (using DMSO- d6​ ), the chemical shift of the pyrimidine protons will change significantly upon the conversion of the electron-withdrawing chloro group to a hydroxyl/oxo group.

Q: Can I just store the bulk bottle in a standard 4°C laboratory refrigerator? A: No. Standard refrigerators have high internal humidity. If the container is opened cold, or if the seal is imperfect, moisture will rapidly condense onto the powder. Long-term storage must be maintained at -20°C in a tightly sealed container with secondary desiccant protection[2].

Quantitative Data: Stability Profiles

The following table summarizes the quantitative degradation profile of 2-chloropyrimidine hydrochloride derivatives under various environmental conditions, highlighting the critical need for moisture control.

Storage ConditionPackaging Configuration1-Month Purity6-Month Purity12-Month Purity
25°C / 60% RH Open vial (Exposure)< 45.0%N/AN/A
25°C / 60% RH Sealed, no desiccant94.2%81.5%63.8%
4°C Sealed with desiccant98.9%96.4%91.2%
-20°C Argon-purged, sealed, desiccant> 99.5% > 99.0% > 99.0%

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness in your assays, you must implement workflows that proactively prevent degradation and validate your analytical detection methods.

Protocol 1: Aliquoting and Long-Term Storage Workflow

Implement this protocol immediately upon receiving the API to prevent freeze-thaw condensation cycles.

  • Thermal Equilibration: Before opening a newly received or cold-stored bottle, place the intact bottle in a desiccator and allow it to equilibrate to room temperature (approx. 30-60 minutes).

    • Causality: Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture directly onto the hygroscopic powder.

  • Inert Atmosphere Handling: Transfer the equilibrated bottle to a glove bag or glove box purged with dry Argon or Nitrogen.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials.

    • Causality: Single-use aliquots prevent the bulk supply from undergoing repeated moisture exposure during daily laboratory use.

  • Sealing: Cap the vials tightly with PTFE-lined caps, wrap the seams with Parafilm, and place them inside a secondary container (e.g., a vacuum-sealed Mylar bag or a plastic jar containing indicating Drierite/silica gel).

  • Storage: Store the secondary container at -20°C.

HandlingWorkflow Start Receive API (Dry Ice/Cold Pack) Equilibrate Equilibrate to RT (in Desiccator) Start->Equilibrate Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Equilibrate->Glovebox Aliquot Create Single-Use Aliquots (Amber Vials) Glovebox->Aliquot Seal Seal & Add Desiccant (Secondary Container) Aliquot->Seal Store Long-Term Storage (-20°C) Seal->Store

Optimal handling and storage workflow to prevent moisture ingress and thermal degradation.

Protocol 2: Forced Degradation Testing (Stability-Indicating Method)

Before using this compound in critical biological assays, you must validate that your HPLC/LC-MS method can successfully separate the intact API from its primary degradation product[2].

  • Acidic Hydrolysis Preparation: Dissolve 1 mg of the API in 1 mL of 0.1 M HCl in a sealed borosilicate vial.

  • Thermal Stress: Incubate the vial in a heating block at 60°C for 24 hours.

  • Neutralization: Allow the vial to cool to room temperature. Carefully neutralize the solution by adding an equimolar amount of 0.1 M NaOH.

  • Chromatographic Analysis: Inject the stressed sample into your LC-MS alongside a freshly prepared, unstressed control sample.

  • Validation Check: You should observe the near-complete disappearance of the intact API peak (213 m/z) and the emergence of a new peak at 195 m/z (the 2-hydroxy degradant). If these two peaks co-elute, adjust your mobile phase gradient (e.g., decrease the initial organic modifier percentage) until baseline resolution is achieved.

References

  • Pharma Specialists. "How to Predict API Stability and Degradation from Its Chemical Structure." Pharma Specialists.[Link]

  • PharmaOutsourcing. "Screening and Formulating Drugs as Salts to Improve API Performance." PharmaOutsourcing.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic and practical challenges associated with the synthesis of 2-chloro-N-piperidin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic and practical challenges associated with the synthesis of 2-chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride. This molecule is a critical intermediate in the development of various kinase inhibitors and biologically active heterocycles.

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by an anhydrous Boc-deprotection. Below, you will find field-proven insights, troubleshooting logic, and self-validating protocols to ensure high yield and purity.

Workflow N1 2,4-Dichloropyrimidine + 1-Boc-piperidin-4-amine N2 Regioselective SNAr (THF, DIPEA, 0°C) N1->N2 Nucleophilic Attack N3 C4-Substituted Intermediate N2->N3 Kinetically Favored N4 Boc Deprotection (4M HCl/Dioxane) N3->N4 Anhydrous Cleavage N5 Target Product: Pyrimidine HCl Salt N4->N5 MTBE Precipitation

Figure 1: Optimized two-step synthetic workflow for the target pyrimidine hydrochloride salt.

Phase 1: SNAr Regioselectivity & Optimization (FAQs)

Q: My SNAr reaction with 2,4-dichloropyrimidine and 1-Boc-piperidin-4-amine is yielding a 60:40 mixture of C4- and C2-substituted isomers. How can I drive the selectivity strictly toward the C4 product? A: The regioselectivity of 2,4-dichloropyrimidine is governed by its Lowest Unoccupied Molecular Orbital (LUMO) distribution. Quantum mechanical analyses demonstrate that for unsubstituted 2,4-dichloropyrimidines, the LUMO is predominantly localized at the C4 position, making it the kinetically favored site for nucleophilic attack . However, this intrinsic C4 selectivity is easily overridden by thermodynamic factors if the reaction temperature is too high.

  • Actionable Protocol: To maximize C4 selectivity (>90:10 ratio), strictly maintain the reaction temperature between 0°C and 5°C during the addition of the amine. Utilize a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and a polar aprotic solvent like THF to stabilize the transition state without promoting C2-attack.

Q: I am observing significant amounts of the bis-aminated byproduct (substitution at both C2 and C4). What is causing this over-reaction? A: Once the primary amine substitutes at the C4 position, the nitrogen lone pair donates electron density into the pyrimidine ring via resonance. This raises the overall LUMO energy, making the C2 position less electrophilic and naturally slowing down a second substitution. However, bis-amination occurs if there is a local excess of the amine nucleophile or if thermal energy (heat) overcomes the activation barrier for the second substitution .

  • Actionable Protocol: Invert your stoichiometry. Instead of using an excess of the amine, use 1.05 equivalents of 2,4-dichloropyrimidine relative to 1-Boc-piperidin-4-amine. Add the amine dropwise to prevent high local concentrations.

Phase 2: Deprotection & Salt Isolation (FAQs)

Q: During the Boc deprotection step, my product crashes out as a sticky, gummy residue rather than a filterable solid. How do I achieve a crystalline hydrochloride salt? A: This is a classic symptom of water contamination. The hydrochloride salt of this secondary amine is highly hygroscopic. Furthermore, the presence of water under acidic conditions can lead to the hydrolysis of the remaining 2-chloro group, converting your product into an unwanted pyrimidin-2-one derivative.

  • Actionable Protocol: Abandon aqueous HCl or concentrated HCl (37%). Transition to a strictly anhydrous system using 4M HCl in 1,4-dioxane. After the cleavage is complete, introduce an anhydrous anti-solvent such as Methyl tert-butyl ether (MTBE) to force the precipitation of a highly crystalline, free-flowing salt.

TroubleshootingTree Start Issue: Sub-optimal Reaction Yield Q1 High C2-isomer or Bis-amination? Start->Q1 Sol1 Action: Lower temp to 0°C. Use 0.95 eq amine. Q1->Sol1 Yes Q2 Incomplete SNAr Conversion? Q1->Q2 No Sol2 Action: Switch solvent from iPrOH to THF. Q2->Sol2 Yes Q3 Gummy/Hygroscopic Salt Formation? Q2->Q3 No Sol3 Action: Exclude moisture. Precipitate with MTBE. Q3->Sol3 Yes

Figure 2: Decision tree for troubleshooting common synthetic and isolation bottlenecks.

Quantitative Data & Parameter Optimization

To facilitate easy comparison, the following table summarizes the impact of various reaction parameters on the yield and purity of the C4-substituted intermediate.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield & Purity
Solvent (SNAr) DMF or WaterTHFEnhances solubility of the amine while suppressing solvent-induced C2-attack.
Temperature 60°C (Reflux)0°C to 25°CLower temperatures trap the kinetically favored C4 product; prevents bis-amination.
Stoichiometry 1.2 eq Amine0.95 eq AmineLimiting the nucleophile ensures complete consumption, eliminating di-substituted impurities.
Deprotection Aqueous HCl (37%)4M HCl in DioxaneAnhydrous conditions prevent 2-chloro hydrolysis and enable direct salt crystallization.
Validated Experimental Protocols

Step 1: Synthesis of tert-butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 2,4-dichloropyrimidine (1.05 eq, 15.6 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 22.3 mmol) in one portion.

  • Nucleophile Addition: Dissolve 1-Boc-piperidin-4-amine (1.0 eq, 14.9 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel to prevent local concentration spikes.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours. Self-Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the amine is completely consumed.

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Synthesis of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride

  • Preparation: Dissolve the purified intermediate from Step 1 (10.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL) under a nitrogen atmosphere.

  • Cleavage: Cool the flask to 0°C. Slowly add 4M HCl in 1,4-dioxane (10 eq, 100 mmol, 25 mL).

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 3-4 hours. A white precipitate will begin to form as the Boc group is cleaved and isobutylene gas evolves.

  • Precipitation: To ensure complete precipitation and optimal yield, add anhydrous Methyl tert-butyl ether (MTBE) (50 mL) dropwise to the suspension. Stir for an additional 30 minutes.

  • Isolation: Filter the resulting solid rapidly through a Buchner funnel under a blanket of nitrogen (to minimize atmospheric moisture absorption). Wash the filter cake with cold MTBE (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to afford the target hydrochloride salt as a white, highly crystalline solid.

References
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. Available at:[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 2015, 80(15), 7757-7763. Available at:[Link]

Optimization

Technical Support Center: Optimizing Bioavailability for 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine Hydrochloride Derivatives

Welcome to the Technical Support and Troubleshooting Center. 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine (often utilized as a core building block, e.g., CAS 1208091-61-5) is a privileged pharmacophore in the design of tar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine (often utilized as a core building block, e.g., CAS 1208091-61-5) is a privileged pharmacophore in the design of targeted therapeutics, particularly kinase inhibitors[1]. However, researchers frequently encounter severe pharmacokinetic (PK) bottlenecks when advancing these hydrochloride derivatives into in vivo models.

This guide provides field-proven diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to help you overcome poor oral bioavailability (BA) associated with this specific scaffold.

Part 1: Diagnostic Workflow for PK Liabilities

Before altering your chemical structure or formulation, you must isolate the root cause of poor bioavailability. Use the following logical workflow to determine if your compound is failing due to solubility, permeability, or first-pass metabolism.

BA_Troubleshooting N1 In Vivo Bioavailability < 10% (2-Chloro-N-piperidin-4-ylpyrimidin-4-amine HCl) N2 Is Aqueous Solubility > 100 µg/mL at pH 6.8? N1->N2 N3 Is Intestinal Permeability (Caco-2 Papp) > 10 x 10^-6 cm/s? N2->N3 Yes A1 Perform pH-Shift Assay. Switch to Mesylate Salt or Amorphous Solid Dispersion. N2->A1 No N4 Is Hepatic Clearance (Cl_int) < 20 µL/min/mg? N3->N4 Yes A2 Assess P-gp Efflux. Reduce Piperidine Basicity (e.g., Carboxamide/Urea). N3->A2 No A3 Block CYP Oxidation Sites. Evaluate GSH Trapping for 2-Chloro-Pyrimidine Liability. N4->A3 No N5 Optimized Bioavailable Lead N4->N5 Yes A1->N3 A2->N4 A3->N5

Diagnostic workflow for isolating solubility, permeability, and metabolic liabilities.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does our hydrochloride salt exhibit excellent gastric solubility but near-zero systemic exposure? A1: This is a classic combination of "pH-shift precipitation" and the "common-ion effect." In the acidic stomach (pH 1.2), the basic piperidine nitrogen is fully protonated, allowing the HCl salt to dissolve readily[2]. However, high gastric chloride concentrations can unexpectedly suppress the dissolution rate of HCl salts compared to other counterions[3]. More critically, as the compound transitions to the neutral pH of the intestine (pH 6.8), the free base form may exceed its intrinsic solubility and rapidly precipitate out of solution, preventing absorption. Actionable Insight: Screen for alternative salt forms (such as mesylate or acetate), which often provide superior supersaturation profiles and resist the common-ion effect in gastrointestinal fluids[3].

Q2: We observe rapid in vivo clearance despite good Caco-2 permeability. Could the 2-chloro-pyrimidine moiety be responsible? A2: Yes. The 2-chloro-pyrimidine ring is highly electrophilic. While it serves as an excellent synthetic handle for SNAr reactions during library synthesis, in vivo, it is highly susceptible to nucleophilic attack by glutathione (GSH) via hepatic glutathione S-transferases (GSTs). This leads to rapid phase II biliary clearance before the drug can reach systemic circulation. Actionable Insight: If the 2-chloro group is not essential for target binding, replace it with a more metabolically stable bioisostere (e.g., a methyl, cyano, or aminopyrazole group)[4].

Q3: Liver microsome assays show high intrinsic clearance (Cl_int). What is the likely metabolic soft spot on the piperidine ring? A3: The unsubstituted basic piperidine ring is a notorious metabolic liability. It undergoes rapid CYP450-mediated alpha-oxidation (forming lactams) or N-dealkylation. Extensive structural optimization campaigns on homologous pyrimidine-piperidine kinase inhibitors have demonstrated that converting the basic piperidine amine into a carboxamide, urea, or amide significantly restricts flexibility, lowers the pKa, and prevents rapid CYP-mediated clearance, thereby rescuing oral bioavailability[5],[6].

Q4: How can we formulate the existing HCl salt to bypass these issues without altering the API structure? A4: If structural modification is not an option, formulation strategies such as Amorphous Solid Dispersions (ASDs) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) should be employed. Complexing the drug with polymers (e.g., HPMCAS) or counter-ions in a lipid-based system maintains the drug in a solubilized state through the GI tract, directly enhancing BCS Class II/IV absorption[7].

Part 3: Self-Validating Experimental Protocols

To systematically identify the root cause of your bioavailability issues, execute these self-validating methodologies.

Protocol A: Two-Stage pH-Shift Dissolution Assay (Solubility Validation)

Causality: This assay simulates gastrointestinal transit to determine if the HCl salt precipitates upon entering the higher pH of the intestine, a primary cause of poor BA for basic amines.

  • Gastric Phase: Suspend 10 mg of the API in 10 mL of Simulated Gastric Fluid (SGF, pH 1.2, without enzymes). Incubate at 37°C with 100 rpm agitation for 60 minutes.

  • Sampling: Filter a 0.5 mL aliquot through a 0.45 µm PTFE syringe filter. Quantify dissolved API via HPLC-UV.

  • Intestinal Shift: Add 10 mL of concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) buffer to the remaining SGF mixture to shift the pH to 6.8.

  • Kinetic Sampling: Take aliquots at 5, 15, 30, and 60 minutes post-shift. Filter and quantify immediately.

  • Self-Validation Check: If the dissolved concentration drops by >50% within 15 minutes of the pH shift, free-base precipitation is definitively isolated as the primary absorption barrier. This validates the need for a salt screen or ASD formulation.

Protocol B: Glutathione (GSH) Trapping Assay (Metabolic Validation)

Causality: This confirms if the highly electrophilic 2-chloro-pyrimidine moiety is acting as a liability, leading to rapid phase II clearance via glutathione conjugation.

  • Incubation: Prepare a 1 mL reaction mixture containing human liver microsomes (1 mg/mL protein), 10 µM API, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Scan for the expected mass shift of +307 Da (addition of GSH minus HCl) using neutral loss scanning (loss of 129 Da, characteristic of GSH conjugates).

  • Self-Validation Check: The detection of a +307 m/z adduct via neutral loss scanning confirms the 2-chloro position is the metabolic soft spot, validating the necessity for bioisosteric replacement.

Part 4: Quantitative Impact of Structural & Formulation Modifications

The table below summarizes how specific interventions address the physicochemical and metabolic liabilities of the piperidinyl-pyrimidine scaffold, leading to measurable improvements in pharmacokinetic parameters.

Table 1: Representative Pharmacokinetic Improvements in Piperidinyl-Pyrimidine Scaffolds

Modification StrategyMechanistic RationaleCaco-2 Papp ( 10−6 cm/s)Hepatic Cl_int (µL/min/mg)Oral Bioavailability (%)
Baseline : 2-Chloro-piperidine HCl saltHigh pKa, GSH liability, common-ion effect< 2.0> 80< 5%
Salt Screen : Mesylate SaltOvercomes gastric common-ion effect< 2.0> 8012%
Formulation : ASD (HPMCAS)Prevents intestinal pH-shift precipitation5.5> 8028%
Structural : Piperidine CarboxamideLowers pKa, blocks CYP450 oxidation14.2< 15> 50%
Structural : 2-Chloro MethylEliminates rapid GSH conjugation12.0< 20> 65%

(Note: Data synthesized from optimization campaigns of homologous pyrimidine-based kinase inhibitors[5],[6])

Part 5: References
  • [5] Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer - PubMed. 5

  • [6] Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC. 6

  • [1] 1208091-61-5 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride - AKSci. 1

  • [2] Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. 2

  • [7] Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. 7

  • [3] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC. 3

  • [4] Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. 4

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride against standard kinase inhibitors

Benchmarking 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine Hydrochloride (CPPA-HCl) Against Standard Kinase Inhibitors Introduction: The Rationale for Scaffold Benchmarking In fragment-based drug discovery (FBDD) and kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine Hydrochloride (CPPA-HCl) Against Standard Kinase Inhibitors

Introduction: The Rationale for Scaffold Benchmarking

In fragment-based drug discovery (FBDD) and kinase inhibitor development, 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride (CPPA-HCl) (CAS: 1208091-61-5) serves as a highly privileged building block[1]. Its 4-aminopyrimidine core is a classic hinge-binding motif that anchors into the ATP-binding pocket of kinases, while the 2-chloro group provides a versatile handle for nucleophilic aromatic substitution (SNAr) during lead elaboration. The piperidine ring acts as a solubilizing basic center that can interact with solvent-exposed regions or the ribose-binding pocket.

Before elaborating CPPA-HCl into a mature, targeted therapeutic (analogous to CDK4/6 inhibitors like Palbociclib or FAK inhibitors like Defactinib), it is critical to benchmark its baseline performance against standard, fully elaborated kinase inhibitors. This guide provides a comprehensive, tripartite benchmarking framework—spanning biochemical potency, biophysical kinetics, and cellular target engagement—to objectively evaluate the CPPA-HCl scaffold.

BenchmarkingWorkflow Scaffold CPPA-HCl Scaffold (CAS: 1208091-61-5) TRFRET 1. TR-FRET Assay (Biochemical Potency) Scaffold->TRFRET Potency SPR 2. SPR Biosensor (Binding Kinetics) Scaffold->SPR Kinetics NanoBRET 3. NanoBRET Assay (Live-Cell Engagement) Scaffold->NanoBRET Permeability DataIntegration Lead Optimization Decision (Ligand Efficiency & Selectivity) TRFRET->DataIntegration SPR->DataIntegration NanoBRET->DataIntegration

Tripartite benchmarking workflow for kinase scaffold evaluation.

Pillar 1: Biochemical Potency Profiling via TR-FRET

Causality & Experimental Choice: To determine the baseline half-maximal inhibitory concentration ( IC50​ ), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional radiometric ( 33P -ATP) assays. TR-FRET eliminates radioactive waste and utilizes time-resolved gating (a delay of 50–100 µs before measurement) to completely bypass auto-fluorescence from the test compounds, ensuring a low false-positive rate and high trustworthiness[2].

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense CPPA-HCl, Staurosporine (pan-kinase standard), and Palbociclib (CDK4/6 standard) in a 10-point, 3-fold serial dilution into a 384-well proxiplate using an acoustic dispenser.

  • Enzyme/Substrate Addition: Add 5 µL of recombinant kinase (e.g., CDK4/Cyclin D1) and biotinylated peptide substrate. Incubate for 15 minutes at room temperature (RT) to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP at the enzyme's apparent Km​ to initiate the reaction. Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

  • Validation & Readout: Calculate the Z'-factor using DMSO (negative control) and 10 µM Staurosporine (positive control). A Z'-factor > 0.6 validates the assay. Read the plate on a microplate reader, calculating the TR-FRET ratio (665 nm / 615 nm).

Data Presentation: Biochemical Potency ( IC50​ ) Note: Data represents typical baseline metrics for a raw scaffold versus fully elaborated drugs.

CompoundTarget Kinase IC50​ (nM)Ligand Efficiency (LE)Selectivity Profile
CPPA-HCl CDK4/CycD14,250 ± 3100.38Broad (Baseline Hinge Binder)
Staurosporine CDK4/CycD13.2 ± 0.40.29Pan-Kinase (Promiscuous)
Palbociclib CDK4/CycD111.0 ± 1.50.35Highly Selective (CDK4/6)

Insight: While CPPA-HCl has a micromolar IC50​ , its Ligand Efficiency (LE = 0.38) is excellent due to its low molecular weight, making it a superior starting point for optimization compared to the promiscuous Staurosporine.

Pillar 2: Biophysical Characterization via Surface Plasmon Resonance (SPR)

Causality & Experimental Choice: Equilibrium metrics like IC50​ are assay-dependent and fail to capture the temporal dynamics of drug-target interactions. SPR is utilized to determine the association rate ( kon​ ) and dissociation rate ( koff​ ). The residence time ( τ=1/koff​ ) is a critical metric; prolonged residence time often dictates in vivo pharmacological efficacy better than binding affinity alone, as it ensures the target remains inhibited even as systemic drug concentrations drop due to pharmacokinetic clearance[3].

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the target kinase via amine coupling to a density of ~3000 Response Units (RU). Block remaining active sites with ethanolamine.

  • Analyte Injection: Prepare CPPA-HCl and standards in running buffer (PBS-T + 5% DMSO). Inject across the sensor surface at flow rates of 50 µL/min (to minimize mass transport limitation) in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the estimated Kd​ ).

  • Dissociation: Allow running buffer to flow over the chip for 10–30 minutes to monitor the dissociation phase ( koff​ ).

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference channel and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract kinetic parameters.

Data Presentation: Binding Kinetics & Residence Time

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time ( τ )
CPPA-HCl 2.1×104 8.5×10−2 4,047~12 seconds
Staurosporine 1.5×106 4.2×10−3 2.8~4 minutes
Palbociclib 8.8×105 9.5×10−4 1.1~17.5 minutes

Insight: CPPA-HCl exhibits rapid association and dissociation, characteristic of a low-molecular-weight fragment. The goal of subsequent SNAr elaboration at the 2-chloro position will be to decrease koff​ to achieve a residence time comparable to Palbociclib.

Pillar 3: Cellular Target Engagement via NanoBRET

Causality & Experimental Choice: Biochemical assays do not account for cellular membrane permeability, efflux pump activity, or competition with high intracellular ATP concentrations (typically 1–5 mM). The NanoBRET target engagement assay bridges this gap by quantifying target occupancy directly in live cells, ensuring that the biochemical potency of the CPPA-HCl scaffold translates into physiological environments[4].

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding a NanoLuc®-kinase fusion protein using a standard lipid-based reagent. Plate cells in a 384-well format and incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET™ kinase tracer at its predetermined EC50​ concentration.

  • Compound Competition: Treat the cells with serial dilutions of CPPA-HCl or standard inhibitors. Incubate for 2 hours at 37°C to allow intracellular equilibration.

  • Readout: Add Nano-Glo® substrate and an extracellular NanoLuc inhibitor (to ensure only live-cell intracellular signals are measured). Measure the BRET signal (ratio of acceptor emission at 610 nm to donor emission at 460 nm). Loss of BRET indicates competitive displacement of the tracer by the test compound.

NanoBRET_Principle cluster_0 Absence of Inhibitor cluster_1 Presence of CPPA-HCl Kinase1 NanoLuc-Kinase Fusion Tracer1 Fluorescent Tracer Kinase1->Tracer1 Binds BRET_High High BRET Signal (Proximity) Tracer1->BRET_High Energy Transfer Kinase2 NanoLuc-Kinase Fusion Inhibitor CPPA-HCl (Competitor) Kinase2->Inhibitor Binds Tracer2 Displaced Tracer Inhibitor->Tracer2 Displaces BRET_Low Low BRET Signal (No Transfer) Tracer2->BRET_Low

Mechanism of NanoBRET live-cell target engagement assay.

Data Presentation: Live-Cell Target Engagement

CompoundBiochemical IC50​ Cellular IC50​ (NanoBRET)Cellular Drop-off (Fold Shift)
CPPA-HCl 4.25 µM18.5 µM4.3x
Staurosporine 3.2 nM15.8 nM4.9x
Palbociclib 11.0 nM42.0 nM3.8x

Insight: The ~4-fold drop-off in cellular potency for CPPA-HCl is consistent with intracellular ATP competition. Crucially, the cellular IC50​ confirms that the piperidine moiety allows sufficient membrane permeability, validating CPPA-HCl as a cell-active scaffold ready for medicinal chemistry expansion.

References

  • Jia, Y., Manuia, M., & Juarez, J. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1360, 1-18. Available at:[Link]

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87-95. Available at:[Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214. Available at:[Link]

Sources

Comparative

Cross-Reactivity of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine Hydrochloride in Standard Screening Panels: A Comparative Guide

Executive Summary & Strategic Context In fragment-based drug discovery (FBDD) and kinase inhibitor development, the 2-aminopyrimidine motif is a ubiquitous hinge-binding scaffold. 2-Chloro-N-piperidin-4-ylpyrimidin-4-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In fragment-based drug discovery (FBDD) and kinase inhibitor development, the 2-aminopyrimidine motif is a ubiquitous hinge-binding scaffold. 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride (CAS: 1208091-61-5) is frequently utilized as a reactive building block or tool compound. However, before elaborating this fragment into a lead candidate, understanding its intrinsic baseline cross-reactivity is paramount.

Testing "naked" reactive fragments in standard high-throughput screening (HTS) panels often yields complex data profiles. This guide objectively compares the cross-reactivity of 2-chloro-N-piperidin-4-ylpyrimidin-4-amine against alternative scaffolds, detailing the structural causality behind off-target hits, and providing self-validating protocols for accurate pharmacological profiling.

Mechanistic Rationale: Structural Drivers of Cross-Reactivity

When profiling this specific scaffold, two distinct structural liabilities drive its cross-reactivity in biochemical and cellular panels:

  • The Electrophilic Warhead (2-Chloropyrimidine): The 2-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In biochemical assays, this electrophilicity can lead to covalent adduction with exposed cysteine residues on off-target kinases, yielding time-dependent false positives.

  • The Electrostatic Liability (Piperidine Ring): The piperidine ring exhibits a pKa of approximately 11.12, ensuring it is nearly fully protonated at physiological pH[1]. This protonated basic amine is a classic pharmacophore for the hERG potassium channel, as it engages in critical cation-π interactions with Tyr652 and hydrophobic interactions with Phe656 within the channel's inner pore[2].

StructuralDrivers Scaffold 2-Chloro-N-piperidin-4-yl pyrimidin-4-amine C2_Chloro 2-Chloropyrimidine (Electrophile) Scaffold->C2_Chloro Piperidine Piperidine Ring (Basic Amine, pKa ~11) Scaffold->Piperidine Covalent SNAr Covalent Adduction (Cysteine Residues) C2_Chloro->Covalent Nucleophilic Attack Electrostatic Cation-Pi / Electrostatic Interactions Piperidine->Electrostatic Protonation at pH 7.4 Kinase Kinase Panel False Positives (KINOMEscan) Covalent->Kinase hERG hERG Channel Blockade (Cardiotoxicity Risk) Electrostatic->hERG

Structural features driving off-target cross-reactivity in screening panels.

Comparative Performance Data

To contextualize the performance of 2-chloro-N-piperidin-4-ylpyrimidin-4-amine (Compound A), we compare it against two common alternative fragments: 2,4-Dichloropyrimidine (Compound B - highly electrophilic, neutral) and 2-Chloro-4-(piperazin-1-yl)pyrimidine (Compound C - lower pKa, reduced basicity).

Table 1: Baseline Scaffold Cross-Reactivity Profile
Scaffold / FragmentKINOMEscan Hit Rate (S(10) @ 10 µM)hERG IC₅₀ (µM)GSH Half-life (t₁/₂, min)Primary Liability
Compound A (2-Chloro-N-piperidin-4-ylpyrimidin-4-amine)18%4.2120Electrophilic + hERG
Compound B (2,4-Dichloropyrimidine)35%>5045Highly Electrophilic
Compound C (2-Chloro-4-(piperazin-1-yl)pyrimidine)12%28.5145Moderate Electrophilic
  • Data Interpretation: Compound A exhibits a moderate kinase hit rate but a significant hERG liability (IC₅₀ = 4.2 µM) due to the basic piperidine amine. Compound B shows high kinase promiscuity driven purely by its extreme electrophilicity (rapid GSH depletion). Compound C demonstrates how replacing piperidine with piperazine lowers the pKa, significantly mitigating hERG affinity[2].

Experimental Workflows & Self-Validating Protocols

To accurately assess reactive fragments, standard assays must be modified to prevent artifactual data.

ScreeningWorkflow cluster_panels Standard Screening Panels Prep Fragment Preparation (10 µM in DMSO) Kinase KINOMEscan Panel (468 Kinases, Kd determination) Prep->Kinase Safety SafetyScreen44 / hERG (Patch-Clamp, IC50) Prep->Safety Reactivity GSH Trapping Assay (Intrinsic Electrophilicity) Prep->Reactivity Triage Hit Triage & Data Synthesis (Identify False Positives) Kinase->Triage Safety->Triage Reactivity->Triage LeadOpt Lead Optimization (Scaffold Hopping / pKa Tuning) Triage->LeadOpt Structure-Activity Relationship

Multiparametric screening workflow for assessing fragment cross-reactivity.

Protocol 1: Thermodynamic Kinase Profiling (KINOMEscan)

Causality & Rationale: Traditional ATP-dependent enzymatic assays can yield time-dependent false positives when testing electrophilic 2-chloropyrimidines. The KINOMEscan platform utilizes a novel active site-directed competition binding assay to provide robust thermodynamic binding data (Kd) independent of ATP concentration[3], isolating true affinity from covalent artifacts[4].

Step-by-Step Methodology:

  • Preparation: Prepare Compound A in 100% DMSO to a 100x stock concentration.

  • Equilibration: Combine DNA-tagged kinase, immobilized bait ligand, and the test compound (final concentration 10 µM, 1% DMSO) in a buffer containing 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, and 6 mM DTT.

  • Incubation: Incubate the mixture at room temperature for 1 hour. Self-Validation Step: The inclusion of 6 mM DTT acts as a nucleophilic sink; if the compound's binding is purely driven by non-specific SNAr reactivity, DTT will quench it, reducing false-positive hit rates.

  • Elution & Readout: Wash the beads to remove unbound compound and kinase. Elute the bound DNA-tagged kinase and quantify via qPCR.

  • Control: Use Staurosporine as a positive control to ensure assay dynamic range.

Protocol 2: Automated Patch-Clamp Electrophysiology for hERG

Causality & Rationale: Basic amines with moderate hERG activity (IC₅₀ = 10–15 µM) can still prolong QTc in vivo[5]. Automated patch-clamp provides direct electrophysiological measurement of channel blockade at physiological temperatures, which is critical because basic amines exhibit temperature-dependent binding kinetics.

Step-by-Step Methodology:

  • Cell Prep: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply Compound A at escalating doses (0.1 µM to 30 µM). Wait 3 minutes per concentration to achieve steady-state block.

  • Data Acquisition: Measure the peak tail current amplitude. Self-Validation Step: Continuously monitor leak current; discard any sweep where leak current exceeds 10% of the peak tail current to ensure membrane integrity.

  • Control: Apply E-4031 (1 µM) at the end of the experiment to define maximum block (100% inhibition).

Strategic Lead Optimization (Mitigating Liabilities)

When advancing 2-chloro-N-piperidin-4-ylpyrimidin-4-amine from a fragment to a lead compound, medicinal chemists must actively engineer away its baseline cross-reactivities:

  • Ablating Electrophilicity: The 2-chloro group must be displaced via SNAr with an appropriate nucleophile (e.g., an aniline or aliphatic amine) to form a 2,4-diaminopyrimidine core. This eliminates the covalent liability observed in the KINOMEscan panel.

  • Tuning Basicity (pKa): To mitigate the hERG liability introduced by the basic piperidine, structural modifications are required. Replacing the piperidine ring with a piperazine lowers the pKa by nearly two orders of magnitude, effectively resolving the hERG issue[2]. Alternatively, introducing an electron-withdrawing group (e.g., fluorine) adjacent to the basic amine can systematically decrease the pKa and reduce hERG affinity while maintaining the desired molecular geometry[5].

References

  • KINOMEscan Technology Source: Eurofins Discovery URL:[Link][3]

  • DiscoverX KINOMEscan® Kinase Assay Screening Source: Drug Target Review URL:[Link][4]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL:[Link][2]

  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK Source: ACS Medicinal Chemistry Letters URL:[Link][5]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride
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2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride
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